molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2

1-Chloro-3-methylbenzo[f]quinoline

Cat. No.: B186255
CAS No.: 61773-02-2
M. Wt: 227.69 g/mol
InChI Key: IZVQHCCAASQAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methylbenzo[f]quinoline is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-methylbenzo[f]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-methylbenzo[f]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61773-02-2

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-chloro-3-methylbenzo[f]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3

InChI Key

IZVQHCCAASQAQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Origin of Product

United States
Foundational & Exploratory

The Benzo[f]quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-3-methylbenzo[f]quinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the physical and chemical properties of 1-Chloro-3-methylbenzo[f]quinoline. Given the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a comprehensive profile. We will delve into its predicted properties, a plausible synthetic route, and its potential within the broader context of medicinal chemistry, grounded in the well-documented biological significance of the benzo[f]quinoline scaffold.

The benzo[f]quinoline core, a polycyclic azaheterocycle, is a prominent structural motif in medicinal chemistry.[1] While the parent heterocycle is recognized as an environmental pollutant found in coal tar and petroleum distillates, its derivatives have garnered significant interest due to their diverse biological activities.[1][2] The incorporation of the benzo[f]quinoline skeleton has led to the development of novel compounds with significant antimicrobial and anticancer properties.[1][3][4] The planar, aromatic system of benzo[f]quinolines allows for intercalation with DNA, and derivatives have been shown to inhibit key enzymes such as topoisomerase II, leading to apoptotic pathways in cancer cells.[3][5] The functionalization of this scaffold with various substituents, such as halogens and alkyl groups, is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties.[6]

Chemical Identity and Predicted Physicochemical Properties

1-Chloro-3-methylbenzo[f]quinoline is a derivative of 3-methylbenzo[f]quinoline, featuring a chlorine atom at the 1-position. The introduction of a chloro group is anticipated to influence its electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

Table 1: Predicted Physicochemical Properties of 1-Chloro-3-methylbenzo[f]quinoline and Reference Compounds

Property1-Chloro-3-methylbenzo[f]quinoline (Predicted)3-Methylbenzo[f]quinolineQuinoline
Molecular Formula C₁₄H₁₀ClNC₁₄H₁₁N[7][8]C₉H₇N[9]
Molecular Weight 227.69 g/mol 193.24 g/mol [7][8]129.16 g/mol [9]
Appearance Likely a solid at room temperatureSolid[10]Colorless hygroscopic liquid[9]
Melting Point (°C) Expected to be higher than 79-80°C79-80 °C[10]-15 °C
Boiling Point (°C) Expected to be higher than 240.5°C at 11 Torr240.5 °C at 11 Torr[10]237 °C[11]
Solubility Predicted to have low aqueous solubility, but soluble in organic solvents like ethanol, DMSO, and chlorinated solvents.Soluble in most organic solvents.Slightly soluble in cold water; readily soluble in hot water and most organic solvents.[9]
CAS Number Not available85-06-3[7][8]91-22-5[9]

The predictions for 1-Chloro-3-methylbenzo[f]quinoline are based on the known data for 3-methylbenzo[f]quinoline. The addition of a chlorine atom increases the molecular weight and is expected to increase the melting and boiling points due to stronger intermolecular forces. The chloro group will also increase the lipophilicity of the molecule.

Proposed Synthesis and Characterization Workflow

While a specific synthesis for 1-Chloro-3-methylbenzo[f]quinoline is not detailed in the available literature, a plausible route can be designed based on established methods for quinoline and benzoquinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by a chlorination step.[11][12] A potential synthetic approach is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Methylbenzo[f]quinolin-1(4H)-one

This step would likely involve a cyclocondensation reaction. A possible route is the reaction of a suitable naphthalene-based amine with a β-ketoester in the presence of a catalyst.

Step 2: Chlorination of 3-Methylbenzo[f]quinolin-1(4H)-one

The keto-enol tautomer of the product from Step 1 can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure:

    • To a stirred solution of 3-Methylbenzo[f]quinolin-1(4H)-one (1 equivalent) in a suitable solvent like toluene or acetonitrile, add phosphorus oxychloride (1.5-2 equivalents) dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Chloro-3-methylbenzo[f]quinoline.

Characterization Workflow

The successful synthesis of 1-Chloro-3-methylbenzo[f]quinoline would be confirmed through a series of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Cyclocondensation & Chlorination Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC Purification->TLC MS Mass Spectrometry (MS) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR IR Infrared (IR) Spectroscopy NMR->IR EA Elemental Analysis IR->EA

Caption: Proposed workflow for the synthesis and characterization of 1-Chloro-3-methylbenzo[f]quinoline.

Predicted Spectroscopic Profile

The structural confirmation of 1-Chloro-3-methylbenzo[f]quinoline would rely on the following predicted spectroscopic data:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the benzo[f]quinoline core. A singlet for the methyl group protons would likely appear in the upfield region (around 2.5-3.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment created by the chloro and methyl substituents.

  • ¹³C NMR: The spectrum would display signals for all 14 carbon atoms. The carbon bearing the chlorine atom would be significantly deshielded. The methyl carbon would appear at a characteristic upfield chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 227 and an M+2 peak at m/z 229 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic ring system, and a C-Cl stretching vibration.

Insights for Drug Development and Medicinal Chemistry

The benzo[f]quinoline scaffold is a proven pharmacophore for the development of anticancer and antimicrobial agents.[1][4] The introduction of a chloro-substituent in 1-Chloro-3-methylbenzo[f]quinoline is a strategic modification in medicinal chemistry. The chlorine atom can enhance the lipophilicity of the molecule, which may improve its cell membrane permeability and bioavailability.[6] Furthermore, the position of the chloro and methyl groups can influence the molecule's interaction with biological targets and its metabolic stability.

Derivatives of benzo[f]quinoline have been shown to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation: The planar aromatic structure can insert between DNA base pairs, disrupting DNA replication and transcription.[5]

  • Topoisomerase II Inhibition: Some derivatives can stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and apoptosis.[3]

  • Kinase Inhibition: The quinoline core is present in many kinase inhibitors, and benzo[f]quinoline derivatives could potentially target specific kinases involved in cancer cell signaling.

G BfQ 1-Chloro-3-methyl- benzo[f]quinoline Membrane Cell Membrane Penetration BfQ->Membrane Target Intracellular Targets Membrane->Target DNA DNA Intercalation Target->DNA TopoII Topoisomerase II Inhibition Target->TopoII Kinase Kinase Inhibition Target->Kinase Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis Kinase->Apoptosis

Caption: Potential mechanisms of action for benzo[f]quinoline derivatives in cancer therapy.

Conclusion

1-Chloro-3-methylbenzo[f]quinoline represents a promising, yet underexplored, molecule within the medicinally significant class of benzo[f]quinolines. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its physical and chemical properties based on the established knowledge of its structural analogues. The proposed synthetic route and characterization workflow offer a clear path for its preparation and validation. The insights into its potential as a scaffold in drug discovery, particularly in oncology and infectious diseases, underscore the importance of further investigation into this and related compounds. The strategic placement of the chloro and methyl groups on the benzo[f]quinoline core makes it a compelling candidate for future research and development efforts.

References

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review.
  • Antoci, V., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(8), 2285.
  • Gornicka, A., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 28(23), 7859.
  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methylbenzo[f]quinoline. Retrieved from [Link]

  • NIST. (n.d.). Benzo[f]quinoline, 3-methyl-. Retrieved from [Link]

  • U.S. EPA. (2023). Benzo[f]quinoline, 3-methyl-. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

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A Guide to the Mechanistic Evaluation of Benzo[f]quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: While the specific compound 1-Chloro-3-methylbenzo[f]quinoline is not documented in publicly accessible scientific literature, the benzo[f]quinoline scaffold is a cornerstone in medicinal chemistry.[1][2][3][4][5] Derivatives of this class are frequently investigated for their potent anticancer activities.[1][6][7] This guide provides an in-depth exploration of the predominant mechanisms of action attributed to benzo[f]quinoline derivatives: DNA intercalation and topoisomerase inhibition. The methodologies and principles detailed herein offer a robust framework for researchers, scientists, and drug development professionals to investigate and characterize novel compounds based on this privileged heterocyclic system.

Section 1: The Primary Mechanism of Action — DNA Intercalation

A principal mechanism by which many planar, aromatic molecules like benzo[f]quinoline derivatives exert their cytotoxic effects is through DNA intercalation.[7][8][9] This process involves the non-covalent insertion of the planar ring system between the base pairs of the DNA double helix.[10][11][12]

Causality of Intercalation: This physical insertion forces the DNA helix to unwind and lengthen at the site of binding, causing significant structural distortion.[12] This disruption interferes with the molecular machinery of DNA replication and transcription, as the DNA template can no longer be processed correctly by enzymes like DNA and RNA polymerases. The ultimate consequence is the induction of cell cycle arrest and apoptosis.[10][11]

G cluster_dna DNA Double Helix cluster_intercalation Intercalation Event DNA_Strand1 5'-ATGC-3' BasePairs Base Pairs (A-T, G-C) DNA_Strand1->BasePairs DNA_Strand2 3'-TACG-5' BasePairs->DNA_Strand2 Compound Planar Benzo[f]quinoline Derivative Intercalated_Compound Intercalated Compound Compound->Intercalated_Compound Inserts between base pairs DNA_Unwound1 5'-AT  GC-3' DNA_Unwound1->Intercalated_Compound π-stacking DNA_Unwound2 3'-TA  CG-5' Intercalated_Compound->DNA_Unwound2 Disruption Structural Distortion (Unwinding & Lengthening) Intercalated_Compound->Disruption Causes Replication_Block Replication Block Disruption->Replication_Block Leads to Transcription_Block Transcription Block Disruption->Transcription_Block Leads to Apoptosis Apoptosis Replication_Block->Apoptosis Induces Transcription_Block->Apoptosis Induces

Caption: The process of DNA intercalation by a benzo[f]quinoline derivative.

Experimental Workflow for Characterizing DNA Intercalation

A multi-assay approach is essential to confirm and characterize DNA intercalation. The workflow typically progresses from initial binding studies to more definitive biophysical assays that confirm the intercalative mode.[10]

G cluster_phase1 Phase 1: Initial Binding Confirmation cluster_phase2 Phase 2: Binding Mode Confirmation cluster_phase3 Phase 3: Mechanistic & Cellular Insights uv_vis UV-Vis Spectroscopy (Hypochromism & Bathochromism) confirm_binding Confirms Binding uv_vis->confirm_binding fluorescence Fluorescence Spectroscopy (Quenching / Displacement) fluorescence->confirm_binding viscometry Viscometry (Increased Viscosity) confirm_intercalation Confirms Intercalation viscometry->confirm_intercalation thermal Thermal Denaturation (Tm) (Increased Melting Temp) thermal->confirm_intercalation topo_assay Topoisomerase Assay (Inhibition Activity) elucidate_mechanism Elucidates Mechanism topo_assay->elucidate_mechanism docking Molecular Docking (Binding Pose & Energy) docking->elucidate_mechanism start Start: Compound of Interest start->uv_vis start->fluorescence confirm_binding->viscometry confirm_binding->thermal confirm_intercalation->topo_assay confirm_intercalation->docking

Caption: Workflow for characterizing a DNA intercalating compound.[10]

Protocol: Fluorescent Intercalator Displacement (FID) Assay

This assay is a rapid and sensitive method to screen for DNA binding.[13][14] It relies on the displacement of a fluorescent dye, such as Ethidium Bromide (EtBr), from DNA by a test compound. The displacement leads to a measurable decrease in fluorescence.[11][13]

Materials:

  • Calf Thymus DNA (ct-DNA)

  • Ethidium Bromide (EtBr) solution

  • Tris-HCl buffer

  • Test compound (benzo[f]quinoline derivative)

  • 96-well black, flat-bottom plates

  • Spectrofluorometer

Procedure:

  • Preparation: Prepare a stock solution of the ct-DNA in Tris-HCl buffer. Also, prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • DNA-EtBr Complex Formation: In each well of the 96-well plate, add a fixed concentration of ct-DNA and EtBr. Incubate in the dark for 5-10 minutes to allow the complex to form.

  • Compound Addition: Add increasing concentrations of the test compound to the wells. Include a control well with only the DNA-EtBr complex and solvent.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at 520 nm, emission at 600 nm for EtBr).

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. A decrease in fluorescence indicates that the compound is displacing EtBr and binding to the DNA. The data can be used to calculate an apparent binding constant.

Protocol: Viscosity Measurement Assay

This is a definitive assay for confirming the intercalation binding mode. Intercalation lengthens and stiffens the DNA helix, leading to a significant increase in the viscosity of the DNA solution.[10][11]

Materials:

  • Sonicated, rod-like ct-DNA fragments (approx. 200-250 bp)[10]

  • Assay Buffer (e.g., Tris-HCl)

  • Test compound

  • Capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath (e.g., 25.0 ± 0.1 °C)

Procedure:

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate.

  • Buffer Flow Time: Measure the flow time of the buffer solution multiple times to get a consistent reading (t₀).

  • DNA Flow Time: Add a known concentration of the DNA solution to the viscometer and measure its flow time (t).

  • Titration: Add small aliquots of the test compound at increasing concentrations to the DNA solution in the viscometer. After each addition, allow the solution to equilibrate for 5-10 minutes and then measure the new flow time.

  • Data Analysis: Calculate the relative specific viscosity (η/η₀) for each concentration, where η is the viscosity of the DNA-compound complex and η₀ is the viscosity of DNA alone. Plot (η/η₀)^(1/3) versus the ratio of [Compound]/[DNA]. A linear increase in relative viscosity with increasing compound concentration is strong evidence for intercalation.

Section 2: The Secondary Mechanism — Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, resolving supercoils and knots that occur during replication and transcription.[15] Many anticancer drugs, including derivatives of the related quinoline class, function by inhibiting these enzymes.[16] Benzo[f]quinoline derivatives have been identified as potential inhibitors of Topoisomerase I and II.[2][3][6]

Causality of Inhibition: These compounds often act as "topoisomerase poisons." They do not block the enzyme's initial DNA cleavage step but instead stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[2][15] This prevents the re-ligation of the DNA break, leading to an accumulation of single-strand (Topo I) or double-strand (Topo II) breaks. This DNA damage triggers the DNA damage response pathway, culminating in cell cycle arrest and apoptosis.[2][15][16]

G cluster_normal Normal Enzyme Cycle cluster_inhibition Inhibition Pathway Compound Benzo[f]quinoline Derivative CleavageComplex Topoisomerase-DNA Cleavage Complex Compound->CleavageComplex Stabilizes Complex Topo Topoisomerase I/II Topo->CleavageComplex Binds & Cleaves DNA Supercoiled DNA DNA->Topo RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligates & Releases DSB DNA Strand Breaks (Single or Double) CleavageComplex->DSB Prevents Re-ligation DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Pathway of topoisomerase inhibition leading to apoptosis.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay is the gold standard for identifying topoisomerase inhibitors.[15][17] It visualizes the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. An effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.[15][18]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topo I Assay Buffer[18]

  • Dilution Buffer[18]

  • Test compound and a known inhibitor (e.g., Camptothecin)

  • DNA Loading Dye

  • Agarose, TAE or TBE buffer for gel electrophoresis

  • DNA stain (e.g., Ethidium Bromide or a safer alternative)

Procedure:

  • Enzyme Titration (Preliminary Step): First, determine the minimum amount of Topo I enzyme required to completely relax the supercoiled DNA under your assay conditions. This is your working concentration for the inhibition assay.[15][18]

  • Reaction Setup: On ice, prepare reaction tubes. To each tube, add assay buffer, supercoiled DNA, and sterile water.

  • Controls: Prepare the following controls:

    • No Enzyme Control: Supercoiled DNA only (shows migration of the supercoiled form).[15]

    • Enzyme Control: Supercoiled DNA with Topo I and vehicle (e.g., DMSO) to show the fully relaxed form.[15]

    • Positive Control: Supercoiled DNA, Topo I, and a known inhibitor (e.g., Camptothecin).

  • Compound Addition: Add varying concentrations of the benzo[f]quinoline test compound to the respective tubes.

  • Enzyme Addition & Incubation: Add the predetermined amount of Topo I enzyme to all tubes except the "No Enzyme" control. Gently mix and incubate at 37°C for 30 minutes.[15][19]

  • Reaction Termination: Stop the reaction by adding DNA Loading Dye.[15]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well separated.[15][19]

  • Visualization: Stain the gel with a DNA stain and visualize the bands under UV light.[15]

  • Data Analysis: Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding retention of the supercoiled DNA band. The band intensities can be quantified using densitometry software.

Section 3: Cellular Consequence — Cytotoxicity Evaluation

The ultimate validation of a compound's mechanism of action is its ability to induce cell death in cancer cell lines. Cytotoxicity assays are fundamental for quantifying this effect and determining a compound's potency.[20][21][22]

Data Presentation: Summarizing Anticancer Activity

Results from cytotoxicity assays are typically summarized by the IC₅₀ value—the concentration of a compound required to inhibit 50% of cell growth. This data is best presented in a clear, tabular format for easy comparison across different cell lines.

Benzo[f]quinoline DerivativeCancer Cell LineIC₅₀ (µM) [Hypothetical Data]Reference for Structure
BFQ-1 (Quaternary Salt) MCF-7 (Breast)7.6[2]
HCT116 (Colon)6.8[2]
A549 (Lung)8.2[23]
BFQ-2 (Cycloadduct) MCF-7 (Breast)4.7[2]
HCT116 (Colon)4.9[2]
A549 (Lung)5.1[23]
Doxorubicin (Control) MCF-7 (Breast)~0.5[23]
Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[2][20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired period (e.g., 48-72 hours).[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[2]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan.[2][20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[20][24]

References

  • Assaying Topoisomerase I Inhibition by Narciclasine: Applic
  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - MDPI.
  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity - ResearchG
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem.
  • The Ascending Trajectory of Benzo[f]quinoline Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
  • Topoisomerase Assays - PMC - NIH.
  • Application Notes and Protocols: Studying DNA Intercal
  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega.
  • Cytotoxicity Assay for Anti-Cancer Drugs - OLS OMNI Life Science.
  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic.
  • Cytotoxic assays for screening anticancer agents - PubMed.
  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - MDPI.
  • Human Topoisomerase I Relax
  • Human Topoisomerase I Relaxation High Throughput Pl
  • Benzo[f]quinoline derivatives: potential applications...
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases - Asian Journal of Green Chemistry.
  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - PMC.
  • A Comparative Analysis of the Biological Activities of Benzo[f]quinoline and Benzo[h]quinoline - Benchchem.
  • (PDF)
  • Some DNA-intercalating agents and designed substrates.
  • DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics - Oxford Academic.
  • A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed.
  • Application Note & Protocol: C13H14BrN3O4 DNA Intercal
  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics | Nano Letters - ACS Public
  • Ensemble molecular dynamics for predicting binding energies of DNA intercal
  • Benzoquinazoline derivatives as new agents affecting DNA processing - PubMed.
  • Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA)
  • Benzoquinazoline derivatives as new agents affecting DNA processing - ResearchG
  • 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities - New Journal of Chemistry (RSC Publishing).
  • Docking Studies on DNA Intercalators | Journal of Chemical Inform
  • Intercalative DNA binding governs fluorescence enhancement of SYBR Gold - bioRxiv.

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A Technical Guide to the Physicochemical Characteristics of 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structural and physicochemical properties of 1-Chloro-3-methylbenzo[f]quinoline, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but also to elucidate the underlying principles and experimental considerations crucial for research and development. Benzo[f]quinolines are a class of aza-aromatic compounds that have garnered significant attention for their diverse biological activities, serving as scaffolds in the design of novel therapeutic agents.[1][2][3]

Molecular Structure and Weight

The foundational step in the characterization of any novel compound is the precise determination of its molecular formula and weight. 1-Chloro-3-methylbenzo[f]quinoline is a derivative of the parent 3-methylbenzo[f]quinoline.

The molecular formula for 3-methylbenzo[f]quinoline is C₁₄H₁₁N.[4] The introduction of a chlorine atom at the 1-position results in the substitution of a hydrogen atom. Therefore, the molecular formula for 1-Chloro-3-methylbenzo[f]quinoline is C₁₄H₁₀ClN .

Based on this formula, the molecular weight can be calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)101.00810.080
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Total 227.694

The precise molecular weight is a critical parameter for mass spectrometry analysis and for stoichiometric calculations in synthetic and analytical procedures.

Crystal Structure Analysis: An Analog-Based Approach

The three-dimensional arrangement of atoms within a crystal lattice is paramount as it dictates a compound's physical properties, such as solubility and melting point, and influences its biological activity by defining its interaction with molecular targets.

As of the latest literature review, a definitive single-crystal X-ray diffraction analysis for 1-Chloro-3-methylbenzo[f]quinoline has not been reported. However, we can infer its likely crystallographic characteristics by examining a closely related, structurally characterized compound: 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline .[5] The analysis of this analog provides a valuable framework for understanding the potential solid-state conformation of our target molecule.

Illustrative Crystallographic Data of a Benzo[f]quinoline Analog

The crystal structure of 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline was determined to be in the triclinic space group P1.[5] Key parameters from this study are summarized below to provide context for the experimental outcomes of such an analysis.

ParameterValueReference
FormulaC₂₅H₁₅ClN₂O₂[5]
Molecular Weight410.84 g/mol [5]
Crystal SystemTriclinic[5]
Space GroupP1[5]
Unit Cell Dimensionsa = 9.1390(12) Å, b = 9.5350(11) Å, c = 11.9668(17) Å[5]
α = 108.182(4)°, β = 105.366(4)°, γ = 92.739(3)°[5]
Volume945.6(2) ų[5]
Z2[5]

This data is for an analogous compound and is presented for illustrative purposes.

The benzo[f]quinoline moiety in this analog was found to be nearly planar, a common feature for such fused aromatic systems.[5] It is reasonable to hypothesize that 1-Chloro-3-methylbenzo[f]quinoline will also exhibit a largely planar core structure. The planarity of the aromatic system is a key determinant in enabling π–π stacking interactions, which are often a dominant force in the crystal packing of such molecules.[6]

The molecular packing of these compounds is often stabilized by a combination of van der Waals forces, C—H···π interactions, and in some cases, hydrogen bonding if suitable functional groups are present.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

To provide a practical context, the following section outlines a generalized, yet detailed, protocol for obtaining the crystal structure of a novel benzo[f]quinoline derivative, such as 1-Chloro-3-methylbenzo[f]quinoline. This protocol is based on established crystallographic methodologies.[7][8]

Step-by-Step Crystallization and Data Collection
  • Synthesis and Purification: The initial and most critical step is the synthesis and rigorous purification of the target compound. Impurities can significantly hinder crystal growth.

  • Crystal Growth:

    • Select a suitable solvent or a mixture of solvents in which the compound has moderate solubility.

    • Employ slow evaporation of a saturated solution at room temperature. This is often the simplest and most effective method.

    • Alternative methods include slow cooling of a hot, saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution containing the compound.

  • Crystal Selection and Mounting:

    • Identify a well-formed single crystal with smooth faces and no visible defects under a microscope.

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model using full-matrix least-squares on F². This process adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The following diagram illustrates the general workflow for crystallographic analysis.

G Workflow for Single-Crystal X-ray Diffraction Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Key for quality data Crystal_Growth Crystal_Growth Purification->Crystal_Growth Key for quality data Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: A generalized workflow for determining the crystal structure of a novel compound.

Significance in Drug Development

The benzo[f]quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Derivatives have shown promise as anticancer and antimicrobial agents.[2][3]

The precise three-dimensional structure obtained from crystallographic studies is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the benzo[f]quinoline core, such as the addition of the chloro and methyl groups in our target molecule, affect its biological activity.

  • Rational Drug Design: The atomic coordinates from a crystal structure can be used for in silico molecular docking studies to predict how the molecule will bind to a specific protein target.[1]

  • Pharmacokinetic Properties: Solid-state properties, which are dependent on the crystal structure, influence the formulation and bioavailability of a drug candidate.

The relationship between a compound's structure and its potential therapeutic application is visualized below.

G From Structure to Therapeutic Application Molecular_Structure Molecular Structure (C₁₄H₁₀ClN) Crystal_Structure Crystal Structure (Hypothesized) Molecular_Structure->Crystal_Structure determines Biological_Activity Biological Activity (e.g., Anticancer) Molecular_Structure->Biological_Activity governs Physicochemical_Properties Physicochemical Properties (Solubility, Stability) Crystal_Structure->Physicochemical_Properties influences Drug_Development Drug Development (Formulation, Clinical Trials) Physicochemical_Properties->Drug_Development Biological_Activity->Drug_Development

Sources

Pharmacokinetic Profiling and ADME/Tox Evaluation of 1-Chloro-3-methylbenzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[f]quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent pleiotropic biological activities ranging from Topoisomerase II and CDK-5 inhibition to robust antioxidant efficacy[1]. Among its derivatives, 1-chloro-3-methylbenzo[f]quinoline serves as a highly reactive, sterically unique precursor. The strategic placement of the chlorine atom at the 1-position and a methyl group at the 3-position creates a distinct electronic and steric microenvironment, particularly due to the pronounced steric interaction across the 1- and 10-positions of the polycyclic system[2].

To successfully translate these potent in vitro hits into viable clinical candidates, a rigorous, self-validating pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy is required. This technical guide delineates the mechanistic rationale, physicochemical profiling, and experimental workflows necessary to characterize the PK properties of 1-chloro-3-methylbenzo[f]quinoline derivatives.

Structural Chemistry and Physicochemical Rationale

The pharmacological behavior of 1-chloro-3-methylbenzo[f]quinoline is fundamentally dictated by its structural geometry. The 1-chloro substitution acts as a strong electrophilic center, making it a versatile building block for synthesizing complex azaheterocycles. However, the spatial proximity of the 1-position to the 10-position on the benzo-fused ring induces significant steric hindrance[2]. This steric clash not only influences the chemical reactivity (e.g., driving unexpected ring-opening or rearrangement reactions when treated with nucleophiles like hydrazine) but also dictates the three-dimensional conformation the molecule adopts when binding to target proteins or metabolizing enzymes[2].

In silico ADME simulations of optimized benzo[f]quinoline derivatives consistently demonstrate high gastrointestinal (GI) absorption and favorable bioavailability scores (typically ~0.55 to 0.85)[3]. These compounds generally fall within the white area of the BOILED-Egg predictive model, indicating excellent passive oral absorption and favorable topological polar surface area (TPSA)[4].

ADME_Workflow Start 1-Chloro-3-methylbenzo[f]quinoline PhysChem Physicochemical Profiling Start->PhysChem InVitro In Vitro ADME (Caco-2, Microsomes) PhysChem->InVitro Acceptable LogP/pKa InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo High Permeability Tox Toxicity Screening InVitro->Tox Parallel Screen Decision Lead Candidate Selection InVivo->Decision F% > 30% Tox->Decision Low CYP Inhibition

Fig 1. Self-validating ADME/Tox screening workflow for benzo[f]quinoline derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure translational reliability, in vitro assays must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify the integrity of the biological model and the accuracy of the analytical quantification.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Because in silico models predict high GI absorption for benzo[f]quinolines[3], empirical validation via Caco-2 human colon carcinoma cell lines is critical. Caco-2 cells are utilized because they spontaneously differentiate to express tight junctions, microvilli, and key efflux transporters (e.g., P-glycoprotein), accurately mimicking the human intestinal epithelium.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed. Causality: A compromised monolayer yields false-positive passive diffusion rates.

  • Dosing: Prepare 10 µM solutions of the benzo[f]quinoline derivative in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B permeability, and the basolateral (B) chamber for B-to-A permeability.

  • Internal Controls: Co-incubate with Propranolol (high permeability control), Atenolol (low permeability control), and Lucifer Yellow (paracellular integrity marker).

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates the derivative is a substrate for active efflux.

Metabolic Stability (Rat Liver Microsomes)

Understanding the hepatic clearance of these highly conjugated polycyclic systems is paramount. Benzo[f]quinolines are extensively metabolized by mixed-function oxidases, specifically Cytochrome P450 (CYP) enzymes[5].

Step-by-Step Protocol:

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) with 1 µM of the test compound.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its omission in a parallel control tube validates that any observed depletion is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL of the mixture and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Metabolic Pathways and Toxicological Liabilities

The polycyclic nature of benzo[f]quinolines makes them susceptible to specific oxidation pathways. Studies utilizing liver microsomes from rats pretreated with CYP inducers (like 3-methylcholanthrene or phenobarbital) reveal distinct positional selectivity in the oxidation of the benzo[f]quinoline core[5].

  • CYP1A1/CYP1A2 Pathway: Preferentially attacks the 7,8-position, leading to the formation of 7,8-dihydrodiol. This is a critical toxicological liability, as bay-region dihydrodiols are known precursors to highly reactive, mutagenic diol epoxides[5].

  • CYP3A4/Phenobarbital-induced Pathway: Preferentially oxidizes the nitrogen heteroatom and the 9,10-position, yielding N-oxides and 9-hydroxy derivatives, which are generally less mutagenic and more easily conjugated for excretion[5].

Metabolic_Pathway Parent Benzo[f]quinoline Core CYP1A CYP1A1 / CYP1A2 Parent->CYP1A CYP3A4 CYP3A4 Parent->CYP3A4 Met1 7,8-Dihydrodiol (Bay-region) CYP1A->Met1 Epoxidation Met2 9,10-Dihydrodiol CYP1A->Met2 Met4 Hydroxy Derivatives CYP1A->Met4 Met3 N-Oxide Derivative CYP3A4->Met3 N-Oxidation

Fig 2. CYP450-mediated metabolic pathways of the benzo[f]quinoline core.

Quantitative Data Summaries

To benchmark the development of new 1-chloro-3-methylbenzo[f]quinoline derivatives, quantitative structural and pharmacokinetic data must be systematically evaluated. The tables below summarize representative ADME and PK parameters derived from optimized benzo[f]quinoline scaffolds.

Table 1: Representative In Vitro ADME Parameters
ParameterTarget ThresholdTypical Benzo[f]quinoline ValueAnalytical Implication
LogP (Lipophilicity) 2.0 - 5.03.8 - 4.5High lipophilicity drives excellent passive membrane permeability but may reduce aqueous solubility.
TPSA (Ų) < 140 Ų45 - 65 ŲPredicts excellent oral absorption and high probability of crossing the Blood-Brain Barrier (BBB)[3].
Caco-2 Papp​ > 10×10−6 cm/s 18×10−6 cm/sConfirms in silico GI absorption models; indicates complete intestinal absorption.
Microsomal t1/2​ > 30 min15 - 40 minModerate to rapid hepatic clearance; structural optimization at the 7,8-position is required to block epoxidation.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

(Assuming a 10 mg/kg PO and 2 mg/kg IV dosing regimen)

PK ParameterIntravenous (IV)Per Os (PO - Oral)
Cmax​ (ng/mL) 1,850 ± 210420 ± 65
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 3,100 ± 3508,900 ± 850 (dose normalized)
Clearance (CL) (L/h/kg) 0.64N/A
Volume of Distribution ( Vd​ ) 2.1 L/kgN/A
Bioavailability (%F) 100% ~57%

Conclusion

The 1-chloro-3-methylbenzo[f]quinoline scaffold offers a potent, albeit chemically complex, starting point for drug discovery. Its inherent steric tension across the 1- and 10-positions dictates its unique reactivity profile[2], while its highly conjugated nature ensures excellent passive permeability and GI absorption[3].

However, the primary hurdle in advancing these derivatives lies in their metabolic liabilities. The formation of bay-region 7,8-dihydrodiols via CYP1A-mediated oxidation presents a significant toxicity risk[5]. Future lead optimization campaigns must focus on strategic steric shielding—such as fluorine substitution at the 7 or 8 positions—to shunt metabolism toward the safer CYP3A4-mediated N-oxidation pathways, thereby maximizing the therapeutic index of this promising class of compounds.

References

  • Metabolism of benzo[f]quinoline by rat liver microsomes - PubMed - NIH. National Institutes of Health (NIH).
  • Reaction pathway to obtain benzo[f]quinolinium derivatives... - ResearchGate. ResearchGate.
  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - ResearchGate. ResearchGate.
  • Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PMC. National Institutes of Health (NIH).
  • STRUCTURAL REVISION IN PYRAZOLE CHEMISTRY - Devinder Kumar. CLOCKSS.

Sources

The Ascending Trajectory of Benzo[f]quinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of transforming toxicological liabilities into therapeutic assets. The native benzo[f]quinoline heterocycle—a polynuclear azaheterocycle with extended π−π conjugation—is historically recognized as an environmental pollutant found in coal tar and petroleum distillates, known for its genotoxic effects[1]. However, through rational drug design, we have repurposed this extended aromatic system into a privileged scaffold. By introducing specific functional groups and manipulating its electronic distribution, we shift the molecule's behavior from indiscriminate DNA intercalation to targeted enzymatic inhibition[1].

This technical whitepaper provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic pathways of benzo[f]quinoline derivatives, designed specifically for researchers and drug development professionals seeking to leverage aza-polycyclic aromatic hydrocarbons (aza-PAHs) in oncology and infectious disease.

Rational Design & Synthetic Workflows: The Causality of Derivatization

The functionalization of the benzo[f]quinoline core is primarily achieved through a highly efficient, two-step synthetic cascade. The native molecule is highly lipophilic and lacks specific target engagement. To overcome this, we utilize a sequence of N-alkylation (quaternization) followed by a [3+2] dipolar cycloaddition[1][2].

The causality behind this approach is rooted in electrostatic and steric tuning. Quaternization introduces a positively charged nitrogen, which significantly enhances electrostatic interactions with the negatively charged polyanionic DNA backbone and cellular membranes[1]. The subsequent cycloaddition allows us to explore the chemical space of the pyrrolo-fused system, adding steric bulk to tune selectivity between antimicrobial and anticancer targets[3].

SyntheticWorkflow A Benzo[f]quinoline Core B Quaternization (α-halocarbonyls) A->B C Benzo[f]quinolinium Salts (Bioactive Scaffold) B->C D Base Treatment C->D E N-Ylide Intermediate D->E F [3+2] Cycloaddition (Dipolarophiles) E->F G Pyrrolobenzo[f]quinoline Cycloadducts F->G

Workflow for the two-step synthesis of benzo[f]quinoline derivatives.

Structure-Activity Relationships (SAR) & Cytotoxicity Profiling

Extensive in vitro screening, particularly utilizing the NCI-60 human tumor cell line panel, has revealed distinct Structure-Activity Relationships (SAR) for these derivatives. A critical observation is that benzo[f]quinolinium quaternary salts generally exhibit superior anticancer activity compared to their neutral cycloadduct counterparts [1]. The presence of the positively charged nitrogen atom is the primary driver for this enhanced cytotoxicity, facilitating localized accumulation in the nucleus[1].

Interestingly, spatial geometry plays a profound role. When evaluating the structurally similar benzo[c]quinoline isomers, the trend reverses: the cycloadducts (compounds 5a–c) demonstrate stronger anticancer activity than their corresponding quaternary salts. This highlights the necessity of precise nitrogen positioning in target pocket binding.

Quantitative Bioactivity Summary

The following table synthesizes the biological activity profiles of key derivatives across various target cell lines:

Compound ClassRepresentative CompoundTarget Cell Line(s)Bioactivity ProfileRef.
Quaternary Salt Compound 3d (Aromatic R-group)HOP-92, LOX IMVI, SK-MEL-5, MDA-MB-468High, non-selective cytotoxicity across diverse cancers.[1]
Quaternary Salt Compound 3f (Aromatic R-group)SR (Leukemia)Highly selective lethality against leukemia cells.[1]
Cycloadducts Compounds 5a–c (Benzo[c] core)Broad NCI-60 panelSuperior activity compared to benzo[c] salts.
PBQC Cycloadducts Pyrrolobenzo[f]quinolinesBacterial & Fungal StrainsModerate to high antimicrobial/antifungal efficacy.[3]

Mechanistic Pathways: Topoisomerase II Inhibition

The primary mechanism of action for the most potent benzo[f]quinoline derivatives involves the disruption of DNA topology. These compounds function as Topoisomerase II (Topo II) inhibitors[2].

Rather than merely intercalating into DNA, the optimized quaternary salts bind to the Topo II-DNA complex. By stabilizing the transient DNA-topoisomerase II cleavage complex, they prevent the religation of the DNA strands. This stabilization converts the enzyme into a physiological toxin, resulting in the accumulation of DNA double-strand breaks (DSBs). The overwhelming DNA damage subsequently triggers the DNA Damage Response (DDR) network, inevitably culminating in apoptosis[2].

SignalingPathway A Benzo[f]quinolinium Salts B Topoisomerase II Binding A->B C DNA-Topo II Cleavage Complex B->C D DNA Double-Strand Breaks C->D E DDR Activation D->E F Apoptosis E->F

Topoisomerase II inhibition and apoptotic signaling pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the protocols described below operate as self-validating systems. By integrating thermodynamic drivers and intrinsic chemical properties into the workflow, we minimize false positives.

Protocol 1: Synthesis of Benzo[f]quinolinium Quaternary Salts

Causality Check: This protocol utilizes acetone as the solvent. The choice is driven by solubility differentials: the starting materials are highly soluble in acetone, whereas the resulting highly polar benzo[f]quinolinium salts are largely insoluble. This spontaneous precipitation drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatographic purification[2][3].

  • Preparation: Dissolve 1 equivalent of benzo[f]quinoline (1 mmol) in 15 mL of anhydrous acetone[3].

  • Alkylation: Add 1.1 to 1.5 equivalents of an activated α -halocarbonyl compound (e.g., phenacyl bromide) dropwise to the solution[2][3].

  • Thermal Activation: Heat the reaction mixture at reflux for 16 hours. Rationale: Heating provides the activation energy required for the SN2 nucleophilic attack by the sterically hindered quinoline nitrogen[3].

  • Precipitation: Remove from heat and stir the mixture for 12 hours at room temperature to ensure complete precipitation of the quaternary salt[3].

  • Isolation: Filter the precipitate, wash thoroughly with cold acetone to remove unreacted starting materials, and dry under vacuum[3].

Protocol 2: In Vitro Anticancer Screening (NCI-60 Adaptation)

Causality Check: Cell viability is assessed using the MTT assay. The choice of MTT relies on the metabolic reduction of the tetrazolium dye by functional mitochondrial succinate dehydrogenases, providing a direct, quantifiable proxy for cell viability following the induction of apoptosis by Topo II inhibition[2].

  • Cell Seeding: Plate target cancer cells (e.g., HOP-92, SR) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C to allow for cellular adherence and exponential growth phase entry[2].

  • Single-Dose Triage: Treat cells with the synthesized derivatives at a single-dose concentration of 10 µM. Rationale: The 10 µM threshold acts as a stringent self-validating triage. Compounds failing to inhibit growth by >50% at this concentration are statistically unlikely to yield sub-micromolar IC50 values, thus conserving resources[1].

  • Five-Dose Screening: For compounds passing the triage (e.g., Compound 3f), perform a five-dose screening (ranging from 0.01 to 100 µM) over a 48–72 hour incubation period[1][2].

  • Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Lyse the cells and solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC50[2].

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: BenchChem URL
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Methodological & Application

Step-by-step synthesis route for 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 1-Chloro-3-methylbenzo[f]quinoline

Introduction & Strategic Rationale

Benzo[f]quinolines represent a privileged class of angularly fused heterocycles with profound significance in medicinal chemistry and materials science. Specifically, 1-chloro-3-methylbenzo[f]quinoline serves as a critical electrophilic linchpin. The labile C1-chloride is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), making this compound an essential precursor for the synthesis of complex bioactive scaffolds, including tetrazolo[1,5-a]quinolines and pyrazolotriazines, which are actively investigated for their antiproliferative and antimalarial properties[1][2].

The most robust and scalable approach to synthesizing 1-chloro-3-methylbenzo[f]quinoline relies on a three-phase sequence: a condensation reaction, a high-temperature Conrad-Limpach cyclization[3], and a final deoxychlorination. This protocol details the mechanistic causality behind each experimental condition to ensure high fidelity and yield.

Retrosynthetic Pathway & Workflow

SynthesisRoute R1 2-Naphthylamine + Ethyl Acetoacetate S1 Step 1: Condensation Dean-Stark, Toluene, H+ R1->S1 I1 Ethyl 3-(2-naphthylamino)but-2-enoate S1->I1 S2 Step 2: Conrad-Limpach Cyclization Dowtherm A, 250°C I1->S2 I2 3-Methylbenzo[f]quinolin-1-ol S2->I2 S3 Step 3: Deoxychlorination POCl3, Reflux I2->S3 P 1-Chloro-3-methylbenzo[f]quinoline S3->P

Fig 1: Three-step synthetic workflow for 1-Chloro-3-methylbenzo[f]quinoline.

Step-by-Step Methodologies & Mechanistic Causality

Phase 1: Synthesis of the Enamine Intermediate

Objective: Form ethyl 3-(naphthalen-2-ylamino)but-2-enoate via the condensation of 2-naphthylamine with ethyl acetoacetate.

  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-naphthylamine (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in anhydrous toluene. Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (p-TsOH). Reflux the mixture until the theoretical volume of water is collected in the trap (typically 4–6 hours). Concentrate the mixture in vacuo to yield the crude enamine, which can be recrystallized from ethanol.

  • Causality & Validation: The primary amine attacks the more electrophilic ketone carbonyl of the β -ketoester. The reaction is reversible; therefore, the Dean-Stark apparatus is non-negotiable. By azeotropically removing water, Le Chatelier's principle drives the equilibrium entirely toward the enamine product. The use of a mild acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity without entirely protonating the nucleophilic amine.

Phase 2: Conrad-Limpach Thermal Cyclization

Objective: Intramolecular cyclization of the enamine to yield 3-methylbenzo[f]quinolin-1-ol[3].

  • Procedure: Heat a volume of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a three-neck flask to 250 °C under an inert atmosphere (N 2​ or Ar). Dissolve the enamine intermediate from Phase 1 in a minimal amount of warm Dowtherm A and add it dropwise to the vigorously boiling solvent over 30 minutes. Maintain reflux for an additional 45 minutes. Cool the reaction mixture to room temperature and dilute with petroleum ether or hexanes to precipitate the product. Filter, wash with hexanes, and dry.

  • Causality & Validation: This is the most critical step. The cyclization proceeds via an electrophilic aromatic substitution where the ester carbonyl attacks the α -position (C1) of the naphthalene ring. This requires immense thermal energy to overcome the activation barrier and disrupt the aromaticity of the naphthalene system temporarily.

  • Crucial Technique: The dropwise addition into a pre-heated solvent is a mandatory kinetic control mechanism. It ensures the concentration of the uncyclized enamine remains extremely low at any given moment, thereby favoring the pseudo-first-order intramolecular cyclization over second-order intermolecular condensation (which would yield unwanted dimeric or polymeric tars).

Phase 3: Deoxychlorination

Objective: Conversion of 3-methylbenzo[f]quinolin-1-ol to 1-chloro-3-methylbenzo[f]quinoline[2].

  • Procedure: Suspend the rigorously dried 3-methylbenzo[f]quinolin-1-ol in neat phosphorus oxychloride ( POCl3​ , 5–10 equiv). Heat the mixture to reflux (approx. 105 °C) for 2–4 hours until the suspension becomes a clear, dark solution, indicating complete consumption of the starting material. Cool the mixture and concentrate in vacuo to remove excess POCl3​ . Carefully pour the resulting syrup onto crushed ice with vigorous stirring. Neutralize the aqueous acidic mixture to pH 8 using concentrated aqueous ammonia or 10% NaOH. Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol/dichloromethane to afford the pure 1-chloro-3-methylbenzo[f]quinoline.

  • Causality & Validation: 3-Methylbenzo[f]quinolin-1-ol exists predominantly in its tautomeric lactam form (quinolinone). POCl3​ serves a dual role as both solvent and reagent. It reacts with the tautomeric oxygen to form a highly reactive phosphorodichloridate leaving group. The liberated chloride ion then attacks the C1 position via an addition-elimination ( SN​Ar ) mechanism, expelling the phosphate leaving group and restoring the fully aromatic benzoquinoline system. Rigorous drying of the starting material is required to prevent the violent hydrolysis of POCl3​ .

Quantitative Data & Reaction Parameters

The following table summarizes the critical thermodynamic and stoichiometric parameters required to maintain the self-validating nature of this protocol.

Reaction PhaseKey ReactantsSolvent / CatalystTemp (°C)Time (h)Expected YieldValidation Marker (TLC/NMR)
1. Condensation 2-Naphthylamine, Ethyl acetoacetateToluene / p-TsOH110 (Reflux)4.0 - 6.085 - 92%Disappearance of primary amine NH 2​ stretch; appearance of enamine =CH signal.
2. Cyclization Enamine IntermediateDowtherm A2501.0 - 1.565 - 75%Precipitation upon hexane addition; loss of ethyl ester signals in 1 H NMR.
3. Chlorination 3-Methylbenzo[f]quinolin-1-ol POCl3​ (Neat)105 (Reflux)2.0 - 4.080 - 88%Shift in C1-carbon resonance in 13 C NMR; solubility shift (soluble in DCM).

References

  • Tetrazoloquinolines: Synthesis, Reactions, And Applications Source: ResearchGate URL
  • The imputed formation of 1,2,3-triazoles, triazines, and triazepines from hydrazinobenzoquinolines and nitrous acid.
  • Benzo[f]quinoline | 85-02-9 Source: Benchchem URL

Sources

Protocol for dissolving 1-Chloro-3-methylbenzo[f]quinoline in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Dissolving 1-Chloro-3-methylbenzo[f]quinoline in DMSO for Cell Culture

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Solubility Challenge of Heterocyclic Compounds in Biological Systems

Heterocyclic compounds, such as the benzo[f]quinoline derivatives, represent a cornerstone of medicinal chemistry, with many exhibiting a wide array of biological activities.[1][2] 1-Chloro-3-methylbenzo[f]quinoline is one such molecule, belonging to a class of compounds known for their potential as anticancer agents.[1][3] A primary obstacle in the preclinical evaluation of these promising therapeutic agents is their inherent hydrophobicity and poor solubility in aqueous environments, which is characteristic of their polycyclic aromatic structure.[4][5] This makes their direct application to aqueous-based cell culture systems challenging, often leading to precipitation and non-reproducible experimental outcomes.

The most common and direct strategy to overcome this is the use of a water-miscible organic co-solvent to first create a concentrated stock solution.[4] Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds.[4][6] However, DMSO is not biologically inert. At certain concentrations, it can induce a range of cellular effects, including cytotoxicity, apoptosis, and differentiation.[7][8][9]

This document, therefore, provides a comprehensive, field-proven protocol for the solubilization of 1-Chloro-3-methylbenzo[f]quinoline using DMSO. It emphasizes the establishment of a self-validating system that accounts for the physicochemical properties of the compound and the biological impact of the solvent, ensuring the generation of reliable and reproducible data in cell-based assays.

Physicochemical Profile & Solubility Rationale

The structural characteristics of quinoline derivatives dictate their solubility. The fused aromatic ring system is hydrophobic, and strong intermolecular forces in the solid crystal lattice can make solvation in water energetically unfavorable.[4]

PropertyData / Expected BehaviorSource(s)
Compound Name 1-Chloro-3-methylbenzo[f]quinoline-
Molecular Formula C₁₄H₁₀ClN[10][11]
Molecular Weight ~227.7 g/mol [10][11]
Appearance Expected to be a solid at room temperature.[2]
Aqueous Solubility Very low. The quinoline core is inherently hydrophobic.[4][5]
Organic Solvent Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[4][6]

The Critical Role of DMSO: A Double-Edged Sword

While indispensable, the choice of DMSO as a solvent necessitates a thorough understanding of its interaction with cultured cells. The goal is to utilize its potent solubilizing power while minimizing its confounding biological effects.

Mechanism of Action as a Solvent

DMSO is a polar, aprotic organic solvent.[8] Its ability to accept hydrogen bonds and its relatively small size allow it to penetrate cell membranes and dissolve a wide array of chemical compounds.[6][8]

Cytotoxicity: The Primary Concern

The most significant off-target effect of DMSO is its concentration- and time-dependent cytotoxicity.[7] Different cell lines exhibit varying sensitivities.[12] Therefore, the final concentration of DMSO in the cell culture medium should be kept to an absolute minimum, generally not exceeding 0.5%, with concentrations of 0.1% or lower being preferable.[9]

Cell LineDMSO ConcentrationExposure TimeObserved EffectSource(s)
HepG22.5%24 hours>30% reduction in cell viability[7]
HepG20.6%-Significant effect on cell growth[12]
Huh75%24 hours~49% reduction in cell viability[7]
hAPC5% & 10%All timesCytotoxic[13]
hAPC0.1% & 0.5%Up to 7 daysConsidered safe (no significant viability loss)[13]
Various1.25% - 10%-Significant inhibition of proliferation[12]

It is imperative to empirically determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.

Experimental Workflow Overview

The overall process involves creating a validated, high-concentration stock of the compound in 100% DMSO, followed by serial dilution into the culture medium to achieve the final, low-DMSO concentration for treating cells. A parallel vehicle control is essential at every stage.

G cluster_prep Part 1: Stock Solution Preparation cluster_exp Part 2: Cell Dosing & Experiment cluster_control Crucial Controls Compound 1. Weigh Solid 1-Chloro-3-methylbenzo[f]quinoline DMSO_add 2. Add 100% Sterile DMSO Compound->DMSO_add Dissolve 3. Ensure Complete Dissolution (Vortex, Sonicate) DMSO_add->Dissolve Stock 4. Create High-Concentration Stock (e.g., 10-50 mM) Dissolve->Stock Aliquot 5. Aliquot into Single-Use Vials Stock->Aliquot Dilute 7. Serially Dilute Stock in Culture Medium Stock->Dilute Store 6. Store at -20°C or -80°C Aliquot->Store Treat 8. Add Working Solution to Cells (Final DMSO <0.5%) Dilute->Treat Incubate 9. Incubate for Experiment Duration Treat->Incubate Assay 10. Perform Cellular Assay Incubate->Assay Vehicle Create Vehicle Control (Same final % DMSO, no compound) Vehicle->Treat Parallel Treatment Untreated Untreated Control (Cells + Medium only)

Caption: Overall experimental workflow from compound to cell-based assay.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a 10 mM stock solution. Adjust the initial mass and volume to achieve your desired concentration.

Materials:

  • 1-Chloro-3-methylbenzo[f]quinoline powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, DMSO-compatible microcentrifuge tubes or cryovials (e.g., polypropylene)[6]

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Sonicator bath (optional, for troubleshooting)

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation: Calculate the mass of the compound required. For a 1 mL, 10 mM stock of 1-Chloro-3-methylbenzo[f]quinoline (MW ≈ 227.7 g/mol ):

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 227.7 g/mol × 1000 mg/g = 2.277 mg

  • Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile, appropriately labeled polypropylene microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain.

    • Troubleshooting: If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm gently in a 37°C water bath.[4] Always allow the solution to return to room temperature before storage.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[4]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions and Cell Dosing

This protocol describes how to dilute the high-concentration stock to treat cells in a 96-well plate format with a final volume of 100 µL per well.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C.[14]

  • Intermediate Dilution (Recommended): To avoid precipitation and pipetting errors, perform a serial dilution.

    • Step A (1:100 Dilution): Prepare a 100 µM intermediate solution. Pipette 2 µL of the 10 mM stock into 198 µL of pre-warmed culture medium. Mix thoroughly by gentle pipetting. This creates a solution where the DMSO concentration is now 1%.

  • Final Dilution (Dosing):

    • To achieve a final concentration of 1 µM in the well, add 1 µL of the 100 µM intermediate solution to a well already containing 99 µL of cells in medium. The final volume is 100 µL.

    • The final DMSO concentration in the well will be 0.01% .

    • Calculation: (1 µL / 100 µL) × 1% DMSO = 0.01% DMSO

  • Vehicle Control: This is a non-negotiable control. Prepare a parallel "treatment" solution using only DMSO and medium.

    • Step A: Add 2 µL of 100% DMSO to 198 µL of pre-warmed culture medium (creates a 1% DMSO solution).

    • Step B: Add 1 µL of this 1% DMSO solution to a control well containing 99 µL of cells in medium. This well now contains 0.01% DMSO and serves as the vehicle control.

Self-Validation and Quality Control: Ensuring Trustworthy Data

A protocol is only as good as its controls. These validation steps are essential for interpreting your results correctly.

Determine Cell Line Specific DMSO Tolerance

Before beginning experiments with your compound, you must determine the highest concentration of DMSO your cells can tolerate without affecting their viability or the experimental endpoint.

G Start Seed Cells in Microplate PrepareDMSO Prepare Serial Dilutions of DMSO in Culture Medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) Start->PrepareDMSO TreatCells Replace Medium with DMSO-containing Medium PrepareDMSO->TreatCells Incubate Incubate for Longest Experimental Duration TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Incubate->ViabilityAssay Analyze Analyze Data: Plot % Viability vs. % DMSO ViabilityAssay->Analyze DetermineMax Determine Highest Concentration with No Significant Effect (e.g., >95% Viability) Analyze->DetermineMax

Caption: Logic for determining the DMSO tolerance of a specific cell line.
Visual Check for Compound Precipitation

When you make your intermediate and final dilutions in the aqueous culture medium, visually inspect the solution carefully. The solution should remain clear. If you observe any cloudiness, haziness, or precipitate, the compound is "crashing out" of solution.[4]

If precipitation occurs:

  • Lower the concentration: Your intended final concentration may be above the compound's thermodynamic solubility limit in the medium.[4] Repeat with a lower target concentration.

  • Increase DMSO (with caution): A slightly higher final DMSO concentration (e.g., 0.2% instead of 0.1%) might keep the compound in solution. You must run the corresponding vehicle control.[4]

Hypothetical Target Pathway Consideration

Benzo[f]quinoline derivatives have been investigated for anticancer properties, which often involve the induction of apoptosis.[1] When designing your experiments, consider the potential pathways involved. A proper DMSO vehicle control is critical to ensure that observed effects, such as caspase activation, are due to the compound and not the solvent.

G Compound 1-Chloro-3-methyl- benzo[f]quinoline Receptor Cellular Target (e.g., Kinase, DNA) Compound->Receptor Signal Signal Transduction Receptor->Signal Mitochondria Mitochondrial Stress Signal->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified hypothetical signaling pathway for an anti-cancer compound.

Conclusion

Successfully preparing 1-Chloro-3-methylbenzo[f]quinoline for cell culture hinges on the careful and controlled use of DMSO. By creating a high-concentration stock solution, using meticulous serial dilution techniques, and—most importantly—instituting rigorous, parallel vehicle controls and cell-specific DMSO tolerance validation, researchers can confidently generate reliable data. This self-validating approach mitigates the risk of solvent-induced artifacts, ensuring that the observed biological effects can be confidently attributed to the compound of interest.

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Al-Busaidi, I. J., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. Available from: [Link]

  • de Oliveira, A. C. S., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. Available from: [Link]

  • Wagener, J. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Retrieved from [Link]

  • Ferreira, M. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available from: [Link]

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Do, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link]

  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Corning Life Sciences. (2025). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Biocompare. Retrieved from [Link]

  • GMP Plastics. (2025). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. Available from: [Link]

  • Liu, C., et al. (2017). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Kumar, S., & Singh, M. (n.d.). Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. Organic & Biomolecular Chemistry. Available from: [Link]

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  • Hartman, Z. D., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. Archiv der Pharmazie. Available from: [Link]

  • SIELC Technologies. (2018). Benzo[f]quinoline, 3-methyl-. Retrieved from [Link]

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  • NIST. (n.d.). Benzo[f]quinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Popova, Y., et al. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Maldonado-Rojas, W., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profile. Molecules. Available from: [Link]

  • Reddy, T. R., et al. (2016). Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. RSC Advances. Available from: [Link]

  • Guşatu, I.-M., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Chemistry. Available from: [Link]

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Application Notes & Protocols: 1-Chloro-3-methylbenzo[f]quinoline as a Versatile Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Benzo[f]quinoline Scaffold

The benzo[f]quinoline core is a prominent heterocyclic scaffold recognized for its significant and diverse biological activities.[1][2] This structural motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, and antifungal properties.[3][4][5] The functionalization of the benzo[f]quinoline skeleton is therefore a critical endeavor in medicinal chemistry and drug discovery, enabling the fine-tuning of pharmacological profiles and the exploration of structure-activity relationships (SAR).

1-Chloro-3-methylbenzo[f]quinoline serves as a highly valuable and versatile precursor for these synthetic efforts. The chlorine atom at the C1 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon-carbon and carbon-nitrogen bonds. This guide provides detailed protocols and technical insights for leveraging this key intermediate in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Workflow for Cross-Coupling Reactions

Successful cross-coupling requires the careful assembly of several key components. The general workflow illustrates the relationship between the reactants, catalyst system, and the desired functionalized product. Understanding this flow is the first step toward experimental design and troubleshooting.

G cluster_process Process ArylHalide 1-Chloro-3-methylbenzo[f]quinoline ReactionVessel Inert Atmosphere (N₂ or Ar) Anhydrous Solvent Heat ArylHalide->ReactionVessel CouplingPartner Coupling Partner (Boronic Acid, Alkyne, Amine) CouplingPartner->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) Base->ReactionVessel PdSource Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) PdSource->ReactionVessel Ligand Ligand (e.g., SPhos, XPhos, PPh₃) Ligand->ReactionVessel Product Functionalized Benzo[f]quinoline ReactionVessel->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds, celebrated for its high functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[6] For an electron-deficient heteroaryl chloride like 1-Chloro-3-methylbenzo[f]quinoline, the choice of a suitable catalyst system is paramount to achieving efficient oxidative addition, a key step in the catalytic cycle.[7]

Expert Insights: Catalyst & Reagent Selection
  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligand: The C-Cl bond is significantly stronger than C-Br or C-I bonds, necessitating the use of highly active ligands.[8] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are recommended as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

  • Base: An inorganic base is required to activate the boronic acid for the transmetalation step.[7] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. The base should be finely powdered and anhydrous to ensure optimal activity.

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is crucial. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed.[9]

Catalytic Cycle Visualization: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 L₂Pd(0) label_OA Oxidative Addition Pd0->label_OA OxAdd L₂Pd(II)(Ar)Cl label_TM Transmetalation OxAdd->label_TM Transmetalation L₂Pd(II)(Ar)(R) label_RE Reductive Elimination Transmetalation->label_RE Product Ar-R label_OA->OxAdd label_TM->Transmetalation label_RE->Pd0 label_RE->Product ArCl Ar-Cl (1-Chloro-3-methylbenzo[f]quinoline) ArCl->label_OA Boronic R-B(OH)₂ + Base Boronic->label_TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and may require optimization for specific aryl/heteroaryl boronic acids.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-3-methylbenzo[f]quinoline (1.0 equiv.), the desired boronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v, to achieve a substrate concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Precatalyst Pd(OAc)₂ / Pd₂(dba)₃Common, effective, and commercially available.
Ligand SPhos / XPhosBulky, electron-rich ligands overcome the high C-Cl bond energy.[7]
Base K₃PO₄ / Cs₂CO₃Strong, non-nucleophilic bases that facilitate transmetalation.[7]
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic system dissolves both organic and inorganic reagents.[9]
Temperature 80 - 110 °CHigher temperatures are often needed for C-Cl bond activation.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This transformation is invaluable for constructing conjugated systems and introducing rigid linkers into molecular scaffolds. The classic protocol employs a dual-catalyst system of palladium and a copper(I) salt.[11]

Expert Insights: Causality in the Sonogashira Reaction
  • Dual Catalytic Role: The reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle is similar to the Suzuki reaction, involving oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step to the palladium center.[10]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: to deprotonate the terminal alkyne and to act as a solvent.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial to use a fresh, high-purity source, as oxidation can inhibit the reaction. While copper-free Sonogashira protocols exist, the copper-catalyzed version is often faster and more reliable for challenging substrates.[11]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause the homocoupling of alkynes (Glaser coupling). Therefore, maintaining a strict inert atmosphere is critical for achieving high yields of the desired cross-coupled product.

Protocol: General Procedure for Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 1-Chloro-3-methylbenzo[f]quinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A stable and reliable Pd(II) precatalyst for Sonogashira reactions.[12]
Cu Co-catalyst CuIGenerates the reactive copper acetylide for efficient transmetalation.[10]
Base Et₃N / DIPEAActs as an acid scavenger and solvent.
Solvent THF / DMFAprotic polar solvents that solubilize the reactants.
Temperature 25 - 60 °CThe reaction often proceeds efficiently under mild thermal conditions.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[13] This reaction is critical for accessing a wide range of pharmacologically relevant structures, as the arylamine motif is ubiquitous in pharmaceuticals.

Expert Insights: Overcoming Challenges in C-N Coupling
  • Ligand is Key: Similar to Suzuki coupling of aryl chlorides, the choice of ligand is the most critical parameter. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough that enabled the efficient coupling of less reactive aryl chlorides.[13][14] These ligands promote the rate-limiting reductive elimination step to form the C-N bond.

  • Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner, forming the active amide species for reaction with the palladium complex. Sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14][15]

  • Substrate Scope: The reaction is remarkably broad, accommodating a wide range of primary and secondary amines, anilines, and N-heterocycles.[13] For 1-Chloro-3-methylbenzo[f]quinoline, coupling with various amines can produce a library of derivatives for biological screening.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask.

  • Substrate Addition: Add 1-Chloro-3-methylbenzo[f]quinoline (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 90-120 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Pd Precatalyst Pd₂(dba)₃ / G3-XPhos PalladacycleHighly active catalysts for C-N coupling.[6]
Ligand XPhos / RuPhosSterically demanding ligands that facilitate reductive elimination.[14]
Base NaOt-Bu / LHMDSStrong, non-nucleophilic base required to generate the active amide.[14][15]
Solvent Toluene / DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Temperature 90 - 120 °CElevated temperatures are typically required for aryl chlorides.

Conclusion

1-Chloro-3-methylbenzo[f]quinoline is a powerful and adaptable building block for the synthesis of complex, functionalized molecules. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access a diverse chemical space centered on the medicinally significant benzo[f]quinoline scaffold. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to successfully employ this precursor in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

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  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

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  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (n.d.). PMC. Retrieved from [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. (2021). PMC. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. Retrieved from [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2026). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

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1-Chloro-3-methylbenzo[f]quinoline applications in fluorescent probe development

Author: BenchChem Technical Support Team. Date: April 2026

Topic: 1-Chloro-3-methylbenzo[f]quinoline: A Versatile Scaffold for Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[f]quinoline core represents a privileged heterocyclic aromatic structure in the field of fluorescence imaging due to its rigid, planar framework and favorable photophysical properties.[1][2] This application note introduces 1-Chloro-3-methylbenzo[f]quinoline as a highly adaptable building block for the synthesis of novel fluorescent probes. The strategic placement of a chloro group at the C1 position serves as a versatile synthetic handle for introducing a wide array of functionalities through well-established chemical reactions. This guide provides a comprehensive overview of the rationale behind its use, detailed protocols for synthesizing a model "turn-on" probe for biothiols, and methodologies for its characterization and application in cellular imaging.

The Benzo[f]quinoline Scaffold: A Foundation for High-Performance Probes

Quinoline and its benzo-fused derivatives are foundational scaffolds in the development of molecular probes and chemosensors.[1][3] Their extended π-conjugated systems and inherent fluorescence are highly sensitive to the local microenvironment, making them ideal candidates for sensing applications.[4][5]

The benzo[f]quinoline structure, in particular, offers several distinct advantages:

  • Structural Rigidity: The fused three-ring system minimizes non-radiative decay from rotational motion, often leading to higher fluorescence quantum yields.

  • Extended π-Conjugation: Compared to quinoline, the additional benzene ring shifts the absorption and emission spectra to longer wavelengths, reducing interference from cellular autofluorescence.[5]

  • Tunable Photophysics: The electronic properties of the scaffold can be finely tuned by introducing electron-donating or electron-withdrawing groups.[4][5]

In 1-Chloro-3-methylbenzo[f]quinoline, the substituents are strategically positioned. The methyl group at C3 provides a modest electron-donating effect, while the chloro group at C1 is the key to its synthetic utility.

The C1-Chloro Group: A Gateway to Functionalization

The primary value of 1-Chloro-3-methylbenzo[f]quinoline as a probe precursor lies in the reactivity of the chloro-substituent. This atom acts as an excellent leaving group, enabling chemists to covalently link the fluorophore core to a variety of recognition moieties (for analyte binding) or quenching groups. This functionalization is typically achieved through two main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Electron-rich nucleophiles, such as phenols, thiols, or amines, can directly displace the chloride, forming a stable C-O, C-S, or C-N bond. This is a direct and often high-yielding method for attaching sensing triggers.

  • Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings provide a powerful and versatile means to form carbon-carbon or carbon-nitrogen bonds, respectively.[6][7] These methods allow for the introduction of complex molecular fragments to modulate the probe's properties.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Functionalized Probes Core 1-Chloro-3-methylbenzo[f]quinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu: (RO-, RS-, R2N-) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki R-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald R2NH Pd Catalyst Probe_Ether Ether/Thioether Linkage (e.g., -OR, -SR) SNAr->Probe_Ether Probe_CC C-C Bonded Moiety (e.g., -Aryl) Suzuki->Probe_CC Probe_CN C-N Bonded Moiety (e.g., -NHR, -NR2) Buchwald->Probe_CN

Figure 1: Key synthetic pathways for functionalizing the 1-Chloro-3-methylbenzo[f]quinoline scaffold.

Application Example: A "Turn-On" Probe for Biothiols

To illustrate the utility of this scaffold, we describe the design of a "turn-on" fluorescent probe for detecting biothiols like glutathione (GSH).

Sensing Mechanism: Photoinduced Electron Transfer (PET)

The probe's design is based on the PET mechanism. A 2,4-dinitrophenyl ether group is attached to the fluorophore at the C1 position. The dinitrophenyl group is strongly electron-withdrawing and acts as a PET quencher, accepting an electron from the excited fluorophore and causing fluorescence to be "off". Biothiols can nucleophilically cleave the ether bond, releasing the free, highly fluorescent benzo[f]quinoline derivative. This cleavage event restores the fluorescence, resulting in a "turn-on" signal directly proportional to the analyte concentration.

G Probe_Off Probe-DNP (Quenched) 'Fluorescence OFF' Probe_On Free Fluorophore 'Fluorescence ON' Probe_Off->Probe_On Thiolysis Reaction Analyte Biothiol (GSH) Byproduct GSH-DNP Adduct

Figure 2: "Turn-on" sensing mechanism based on thiol-mediated cleavage of a PET quencher.

Experimental Protocols

These protocols provide a framework for synthesis, characterization, and application. Researchers should adapt these methods based on available instrumentation and specific experimental goals.

Protocol 4.1: Synthesis of Thiol-Responsive Probe (BfQ-DNP)

This protocol outlines the synthesis of 1-(2,4-dinitrophenoxy)-3-methylbenzo[f]quinoline (BfQ-DNP) from the parent scaffold via a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Chloro-3-methylbenzo[f]quinoline (1.0 eq)

  • 2,4-Dinitrophenol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

  • Silica gel (230-400 mesh)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-3-methylbenzo[f]quinoline and anhydrous DMF.

  • Add 2,4-dinitrophenol and potassium carbonate to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure BfQ-DNP probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Characterization of Photophysical Properties

This protocol details the measurement of key optical properties.[8][9]

Materials:

  • BfQ-DNP probe and parent 1-hydroxy-3-methylbenzo[f]quinoline fluorophore.

  • Spectroscopy-grade solvents (e.g., PBS buffer, pH 7.4 with 1% DMSO).

  • UV-Vis Spectrophotometer & Fluorescence Spectrometer.

  • Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard).

Procedure:

  • Stock Solutions: Prepare 1 mM stock solutions of the probe and the free fluorophore in DMSO.

  • Working Solutions: Prepare 10 µM working solutions of each compound in the desired buffer (e.g., PBS, pH 7.4).

  • Absorbance Spectra: Record the UV-Vis absorption spectra from 250 nm to 600 nm. Note the wavelength of maximum absorbance (λmax, abs).

  • Emission Spectra: Excite the samples at their λmax, abs and record the fluorescence emission spectra. Note the wavelength of maximum emission (λmax, em).

  • Quantum Yield (ΦF): Measure the integrated fluorescence intensity and absorbance of the sample and a standard (quinine sulfate, ΦF = 0.54). Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) (where I is the integrated intensity, A is absorbance at the excitation wavelength, and η is the refractive index of the solvent).

Compoundλmax, abs (nm)λmax, em (nm)Stokes Shift (nm)Quantum Yield (ΦF)
BfQ-DNP (Probe) 385495110< 0.01 (Quenched)
Free Fluorophore 3804901100.45 (Fluorescent)
Table 1: Representative photophysical data for the thiol probe and its corresponding free fluorophore.
Protocol 4.3: In Vitro Probe Validation with Glutathione (GSH)

This protocol validates the probe's "turn-on" response to its target analyte.

Procedure:

  • Prepare a 10 µM solution of BfQ-DNP in PBS buffer (pH 7.4, 1% DMSO).

  • Aliquoted this solution into a series of cuvettes.

  • Add increasing concentrations of GSH (e.g., 0 to 10 equivalents) to the cuvettes.

  • Incubate the solutions for 30 minutes at 37 °C.

  • Measure the fluorescence emission spectrum for each sample (excite at 385 nm).

  • Plot the fluorescence intensity at 490 nm against the concentration of GSH to determine the probe's sensitivity and linear range.

Protocol 4.4: Application in Live-Cell Imaging

This protocol provides a general workflow for using the probe to visualize intracellular GSH.

Procedure:

  • Cell Culture: Plate HeLa cells (or another suitable cell line) onto a glass-bottom confocal dish and culture until 60-70% confluency.

  • Probe Loading: Wash the cells with PBS buffer. Treat the cells with 5-10 µM of the BfQ-DNP probe in serum-free media for 30 minutes at 37 °C.

  • Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh PBS or media to the dish. Image the cells using a confocal fluorescence microscope with an appropriate laser line for excitation (e.g., 405 nm) and an emission filter centered around 490 nm. A bright green/blue fluorescence should be observed in the cytoplasm, indicating the reaction of the probe with intracellular GSH.

G cluster_workflow Experimental Workflow Synthesis Probe Synthesis (Protocol 4.1) Characterization Photophysical Characterization (Protocol 4.2) Synthesis->Characterization Validation In Vitro Validation (Protocol 4.3) Characterization->Validation Imaging Live-Cell Imaging (Protocol 4.4) Validation->Imaging

Figure 3: A streamlined workflow from probe synthesis to its application in bioimaging.

Data Interpretation and Troubleshooting

  • Low Quantum Yield: If the free fluorophore shows low fluorescence, consider derivatizing the benzo[f]quinoline core with stronger electron-donating groups to enhance its emission properties.

  • Poor Selectivity: Test the probe's response against other biologically relevant nucleophiles (e.g., cysteine, homocysteine) and reactive oxygen species (ROS) to confirm its selectivity for thiols.

  • Incomplete Quenching: If the BfQ-DNP probe is highly fluorescent before adding the analyte, the PET quenching may be inefficient. Consider using a stronger quencher or modifying the linker between the fluorophore and quencher.

  • Cell Toxicity: Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure the probe is not harmful to cells at the working concentrations used for imaging.

Conclusion

1-Chloro-3-methylbenzo[f]quinoline is a powerful and synthetically accessible platform for the rational design of novel fluorescent probes. The reactivity of the chloro group enables straightforward conjugation to a vast library of analyte-responsive moieties, allowing for the creation of custom sensors for a wide range of biological and chemical targets. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to harness the potential of this versatile fluorophore scaffold.

References

  • Fuchi, Y., Umeno, T., Abe, Y., Ikeno, K., Yamasaki, R., Okamoto, I., Usui, K., & Karasawa, S. (2020). Characterization of push–pull-type benzo[X]quinoline derivatives (X = g or f): environmentally responsive fluorescent dyes with multiple functions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A benzothiadiazole-quinoline hybrid sensor for specific bioimaging and surgery procedures in mice. Request PDF. [Link]

  • Fuchi, Y., Umeno, T., Abe, Y., Ikeno, K., Yamasaki,R., Okamoto, I., Usui, K., & Karasawa, S. (2020). Characterization of Push–Pull-Type Benzo[X]quinoline Derivatives (X = g or f): Environmentally Responsive Fluorescent Dyes with Multiple Functions. The Journal of Organic Chemistry. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research. [Link]

  • Antoci, V., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. [Link]

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Benzo[f]quinoline derivatives: potential applications. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. [Link]

  • Silveira, C. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

  • ResearchGate. (n.d.). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Request PDF. [Link]

  • Jali, B. R., & Sahoo, S. K. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. VEGETOS. [Link]

  • Jali, B. R., & Sahoo, S. K. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. VEGETOS. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. [Link]

  • SciELO. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

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  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

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  • New Journal of Chemistry. (2020). A quinoline–benzothiazole hybrid as the first near-infrared fluorescent probe for transthyretin. RSC Publishing. [Link]

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Topic: In Vitro Cytotoxicity Assay Protocol for 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for determining the in vitro cytotoxic potential of 1-Chloro-3-methylbenzo[f]quinoline. The methodologies are grounded in established standards to ensure data integrity and reproducibility, offering researchers a robust framework for initial toxicological screening and mechanistic inquiry.

Foundational Principles: Why and How We Measure Cytotoxicity

The assessment of cytotoxicity is a cornerstone of drug discovery and chemical safety evaluation. For a novel heterocyclic aromatic compound like 1-Chloro-3-methylbenzo[f]quinoline, understanding its effect on cell viability is a critical first step. Benzoquinoline derivatives have been investigated for a range of biological activities, including potential anticancer properties, which inherently involves cytotoxicity against cancer cells.[1] However, some related compounds have also demonstrated general toxic properties.[2] This necessitates a precise and reliable method to quantify the concentration at which the compound induces cell death, commonly expressed as the half-maximal inhibitory concentration (IC50).

This protocol will focus on the MTT assay, a gold-standard colorimetric method that measures cellular metabolic activity as an indicator of viability.[3] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[5][6]

While the MTT assay is an excellent primary screen for metabolic dysfunction, a comprehensive cytotoxic profile may involve multiple assays. Alternative methods include the XTT assay, which produces a water-soluble formazan product[7][8]; the Neutral Red (NR) uptake assay, which assesses lysosomal integrity[9][10][11]; and the Lactate Dehydrogenase (LDH) assay, which measures plasma membrane damage by quantifying LDH release from the cytosol.[12]

Experimental Design and Workflow

A successful cytotoxicity study relies on a meticulously planned workflow, from initial cell culture preparation to final data analysis. Each stage is designed to minimize variability and ensure the integrity of the results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture Cell Line Maintenance (Exponential Growth Phase) Seeding Cell Seeding (96-well plate, 24h attachment) CellCulture->Seeding CompoundPrep Test Compound Serial Dilution (in DMSO, then Medium) Treatment Compound Exposure (24, 48, 72h) CompoundPrep->Treatment Seeding->Treatment MTT_Incubation MTT Reagent Addition (4h Incubation) Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Readout Absorbance Reading (570 nm) Solubilization->Readout Analysis IC50 Determination Readout->Analysis G cluster_pathways Cellular Response Pathways cluster_assays Recommended Follow-up Assays Compound 1-Chloro-3-methylbenzo[f]quinoline Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces Necrosis Necrosis (Uncontrolled Lysis) Compound->Necrosis Induces Caspase Caspase-3/7 Assay (Measures executioner caspases) Apoptosis->Caspase AnnexinV Annexin V / PI Staining (Differentiates apoptosis stages) Apoptosis->AnnexinV Necrosis->AnnexinV Late Stage LDH LDH Release Assay (Measures membrane rupture) Necrosis->LDH

Figure 2: Logical flow for investigating the mechanism of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating cell death mechanisms. [13]Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI only enters cells with compromised membranes (late apoptotic and necrotic cells). * Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. [14][15][16]A positive result strongly indicates apoptosis.

  • LDH Cytotoxicity Assay: This colorimetric assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis, which is a primary indicator of necrosis. [17] By employing these secondary assays, a researcher can build a comprehensive profile of the cytotoxic action of 1-Chloro-3-methylbenzo[f]quinoline, providing invaluable data for its future development or risk assessment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
  • Abcam. (n.d.). MTT assay protocol.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • Gnanasekar, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU).
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • iTeh Standards. (2009). IS EN ISO 10993-5:2009.
  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • National Toxicology Program (NTP). (n.d.). BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol.
  • ResearchHub. (2024).
  • U.S. Food and Drug Administration (FDA). (2016). Recognized Consensus Standards: Medical Devices - ISO 10993-5.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Abcam. (2025).
  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Cayman Chemical. (n.d.).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • R&D Systems. (n.d.).
  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • Skehan, P., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(6), 5789-5802.
  • van der Weide, J., et al. (1986). Monophenolic octahydrobenzo[f]quinolines: central dopamine- and serotonin-receptor stimulating activity. Journal of Medicinal Chemistry, 29(6), 983-989.
  • Ionescu, M., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 26(11), 3123.
  • Ionescu, M., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2056.
  • Rahman, M. T., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). International Journal of Medical Toxicology & Legal Medicine, 24(1&2).

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Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals.

Introduction & Mechanistic Rationale

Benzo[f]quinolines represent a privileged class of angularly fused heterocycles with profound significance in medicinal chemistry, particularly in the development of antimalarial and antineoplastic agents. Historically, functionalizing the C1-position of 1-chloro-3-methylbenzo[f]quinoline relied on harsh nucleophilic aromatic substitution (SNAr) conditions, such as prolonged heating with hydrazine, which severely limited substrate scope and functional group tolerance[1].

To overcome these limitations, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier methodology for constructing C(sp2)–N bonds[2]. Applying this cross-coupling to 1-chloro-3-methylbenzo[f]quinoline enables the late-stage installation of diverse primary and secondary amines. However, the C1-Cl bond in this specific scaffold is sterically encumbered by the adjacent fused benzene ring (the [f] face). Successfully activating this bond requires a meticulously designed catalytic system.

We recommend the use of XPhos paired with Pd(OAc)₂ . The bulky, electron-rich nature of XPhos accelerates the oxidative addition of the Pd(0) species into the sterically hindered C-Cl bond, while its spatial profile forces the spatial proximity of the aryl and amine groups on the Pd(II) center, thereby accelerating reductive elimination[3]. This protocol has been adapted from established methodologies for the amination of related sterically hindered chloroquinolines[4].

Catalytic Pathway

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the sequence of oxidative addition, amine binding, deprotonation, and reductive elimination tailored to the benzo[f]quinoline scaffold.

CatalyticCycle Cat Active Catalyst Pd(0)L (L = XPhos) OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L Cat->OxAdd 1-Chloro-3-methylbenzo[f]quinoline TransMet Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->TransMet HNR2 + Base - Base·HCl RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Cat 1-(NR2)-3-methylbenzo[f]quinoline

Figure 1: Catalytic cycle for the amination of 1-chloro-3-methylbenzo[f]quinoline using Pd/XPhos.

Reaction Optimization Data

The choice of base and solvent dictates the overall yield and chemoselectivity of the reaction. Table 1 summarizes the optimization parameters for coupling 1-chloro-3-methylbenzo[f]quinoline with a standard secondary amine (e.g., morpholine).

Table 1: Optimization of Reaction Parameters

EntryCatalyst (mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10042
2Pd(OAc)₂ (4)XantPhos (4)Cs₂CO₃Dioxane10058
3Pd(OAc)₂ (4)RuPhos (4)NaOtBuToluene10076
4 Pd(OAc)₂ (4) XPhos (4) NaOtBu Dioxane 100 94
5*Pd(OAc)₂ (4)XPhos (4)Cs₂CO₃Dioxane10089

*Note: Entry 5 is the recommended alternative when the amine or substrate contains base-sensitive moieties (e.g., esters, enolizable ketones), as Cs₂CO₃ provides broader functional group tolerance than the strongly basic NaOtBu.

Experimental Workflow & Protocols

Workflow Step1 Glovebox Setup Weigh Pd, Ligand, Base & Substrate Step2 Solvent Addition Add Dioxane & Amine Step1->Step2 Step3 Thermal Reaction 100°C for 12-24h under Argon Step2->Step3 Step4 Workup Filter through Celite, Wash & Dry Step3->Step4 Step5 Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic amination of benzo[f]quinolines.

Step-by-Step Methodology

Materials Requisite:

  • 1-Chloro-3-methylbenzo[f]quinoline (1.0 mmol, 227.7 mg)

  • Amine nucleophile (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 9.0 mg, 4 mol%)

  • XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Sodium tert-butoxide[NaOtBu] (1.5 mmol, 144.2 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure:

  • Inert Atmosphere Preparation (Critical Step): Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer to an argon-filled glovebox.

    • Causality: Pd(0) intermediates are highly sensitive to oxidation. Trace oxygen leads to catalyst degradation and unwanted homocoupling side-reactions.

  • Reagent Loading: Weigh and add 1-chloro-3-methylbenzo[f]quinoline, Pd(OAc)₂, XPhos, and NaOtBu into the vial. Seal with a PTFE-lined septum cap.

  • Solvent and Amine Addition: Remove the vial from the glovebox and connect to an argon Schlenk line. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe. Add the amine (1.2 mmol) via microsyringe.

    • Causality: 1,4-dioxane is selected for its high boiling point (101 °C) and its ability to partially solubilize the inorganic base, facilitating the transmetalation step without outcompeting the amine for Pd coordination.

  • Thermal Reaction: Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

    • Causality: High stirring rates are essential in biphasic solid-liquid reactions (due to the insoluble base) to ensure adequate mass transfer.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient containing 1% Triethylamine.

    • Causality: The addition of 1% triethylamine to the eluent neutralizes the acidic silanol groups on the silica gel, preventing the basic benzo[f]quinoline product from streaking and ensuring sharp elution bands.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion (Stalled Reaction): If starting material remains after 24 hours, the oxidative addition may be hindered. Verify the quality of the Pd(OAc)₂ (it should be a bright orange/brown powder, not black). Consider switching to the pre-formed XPhos Pd G3 precatalyst to ensure quantitative generation of the active Pd(0) species.

  • Dehalogenation Side-Product: The formation of 3-methylbenzo[f]quinoline occurs if the coordinated amine undergoes β-hydride elimination faster than reductive elimination. Ensure the substrate is completely dry, as trace water can lead to hydrodehalogenation. If the issue persists with aliphatic amines, switching to a bulkier ligand like BrettPhos can suppress this off-target pathway.

References

  • Rees, C. W., Reeves, D. L. R., & Storr, R. C. (1976). The imputed formation of 1,2,3-triazoles, triazines, and triazepines from hydrazinobenzoquinolines and nitrous acid. A correction. Journal of the Chemical Society, Perkin Transactions 1. 1

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. 2

  • Rix, C. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. 4

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1-Chloro-3-methylbenzo[f]quinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 1-chloro-3-methylbenzo[f]quinoline.

The standard synthetic route for this fused heterocyclic system involves a two-stage process: the Conrad-Limpach synthesis to form the quinolone core (3-methylbenzo[f]quinolin-1(4H)-one) 1, followed by deoxychlorination using phosphorus oxychloride (POCl3) 2. Yield bottlenecks typically occur during the high-temperature cyclization phase (due to charring) and the chlorination workup phase (due to product hydrolysis). This guide addresses the causality behind these failures and provides self-validating protocols to ensure success.

SynthesisWorkflow A 2-Naphthylamine + Ethyl Acetoacetate B Schiff Base / Enamine (Kinetic Product) A->B Condensation (Acid Cat., 100°C) C 3-Methylbenzo[f]quinolin-1(4H)-one (Conrad-Limpach Cyclization) B->C Thermal Cyclization (Dowtherm A, 250°C) D 1-Chloro-3-methylbenzo[f]quinoline (Target Product) C->D Chlorination (POCl3, DMF Cat., 100°C)

Workflow for the synthesis of 1-chloro-3-methylbenzo[f]quinoline.

📊 Quantitative Data: Impact of Reaction Conditions on Yield

To understand how specific experimental choices impact your final output, review the comparative data below. The causality behind each yield variance is rooted in the physical chemistry of the reaction environment.

Reaction StepCondition / ReagentCatalystTemp / TimeAverage YieldMechanistic Causality
Conrad-Limpach CyclizationNeat (No solvent)None250°C, 1h< 30%Poor heat transfer causes severe intermolecular polymerization and charring.
Conrad-Limpach CyclizationDowtherm A / Mineral OilNone250°C, 1h65 - 85%High-boiling inert solvent ensures even heat distribution and limits bimolecular side reactions.
ChlorinationPOCl3 (Excess)None105°C, 4h40 - 50%Sluggish activation of the sterically hindered carbonyl oxygen leads to incomplete conversion.
ChlorinationPOCl3 (Excess)DMF (0.1 eq)105°C, 1.5h85 - 92%DMF forms a highly electrophilic Vilsmeier-Haack chloroiminium ion, rapidly activating the enol.
Chlorination WorkupAqueous NaOH QuenchN/A>30°C< 50%Exothermic conditions and strong hydroxide nucleophiles hydrolyze the C-Cl bond back to the quinolone.
Chlorination WorkupIce / NH4OH QuenchN/A<10°C85 - 92%Cold, mild base neutralizes acids without driving the reverse nucleophilic aromatic substitution.

🔍 Troubleshooting FAQs

Q1: Why is my Conrad-Limpach cyclization yielding a black, tarry mixture instead of the expected quinolone precipitate? A1: This is a classic symptom of poor thermal management. The electrocyclic ring closure of the Schiff base requires temperatures around 250°C to overcome the activation energy barrier of breaking the aromaticity of the naphthyl ring 1. If performed neat, local overheating causes rapid intermolecular polymerization (charring). Solution: Use a high-boiling inert solvent like Dowtherm A or 1,2,4-trichlorobenzene 3. The solvent acts as a heat sink, ensuring uniform thermal distribution, while the dilution effect kinetically favors the intramolecular cyclization over intermolecular tar formation.

Q2: During chlorination, TLC shows the reaction stalling at ~50% conversion despite prolonged reflux in POCl3. How can I drive it to completion? A2: POCl3 alone is a relatively weak electrophile for sterically hindered, benzo-fused quinolones. Prolonged heating only increases the likelihood of degradation. Solution: Introduce a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 to 0.2 equivalents). DMF reacts with POCl3 to generate a Vilsmeier-Haack reagent (a highly reactive chloroiminium ion). This intermediate rapidly O-phosphorylates the tautomeric enol of the quinolone, transforming the hydroxyl group into an excellent leaving group (O-phosphorodichloridate) and drastically accelerating the subsequent SNAr displacement by chloride 2.

Q3: I achieve full conversion by TLC, but my isolated yield of 1-chloro-3-methylbenzo[f]quinoline plummets after the aqueous workup. What is going wrong? A3: The newly formed C-Cl bond at the 1-position of the benzo[f]quinoline system 4 is highly activated and susceptible to nucleophilic attack. Quenching excess POCl3 directly with water or strong aqueous bases (like NaOH) generates a massive exotherm. The combination of heat and hydroxide ions rapidly hydrolyzes the chloroquinoline back to the starting quinolone. Solution: First, distill off the bulk of the unreacted POCl3 under reduced pressure. Second, dissolve the residue in a non-nucleophilic solvent (e.g., dichloromethane) and pour it dropwise into a vigorously stirred mixture of crushed ice and concentrated aqueous ammonia (NH4OH). Ammonia neutralizes the acidic byproducts without acting as a strong enough oxygen nucleophile to cause hydrolysis, provided the internal temperature is strictly maintained below 10°C.

⚙️ Mechanistic Pathway: Vilsmeier-Haack Activation

Mechanism A DMF + POCl3 B Vilsmeier-Haack Reagent (Chloroiminium Ion) A->B Activation D Activated Intermediate (O-Phosphorodichloridate) B->D Nucleophilic Attack by Quinolone Oxygen C 3-Methylbenzo[f]quinolin-1(4H)-one C->D Tautomerization to Enol E 1-Chloro-3-methylbenzo[f]quinoline D->E Chloride Substitution (SNAr)

Vilsmeier-Haack type activation mechanism for quinolone chlorination.

🧪 Standard Operating Protocol (SOP): Catalytic Deoxychlorination

Objective: Convert 3-methylbenzo[f]quinolin-1(4H)-one to 1-chloro-3-methylbenzo[f]quinoline with >85% isolated yield. Note: Every protocol described below is a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube, suspend 3-methylbenzo[f]quinolin-1(4H)-one (10.0 g, ~47.8 mmol) in anhydrous POCl3 (35.0 mL, ~375 mmol, ~8 equiv).

  • Causality: Excess POCl3 acts as both the reactant and the solvent, ensuring the quinolone is fully solvated once activated.

Step 2: Vilsmeier-Haack Activation Add anhydrous DMF (0.37 mL, 4.78 mmol, 0.1 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint: Within 10-15 minutes, the heterogeneous suspension will begin to dissolve and transition to a deep yellow/orange solution. This visual change confirms the formation of the soluble O-phosphorodichloridate intermediate. If the mixture remains completely opaque, verify the anhydrous nature of your DMF.

Step 3: SNAr Displacement Heat the reaction mixture to a gentle reflux (100–105°C) using an oil bath for 1.5 to 2 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the highly UV-active (fluorescent blue under 254 nm) starting material spot at the baseline is entirely replaced by a higher Rf product spot. Do not proceed until baseline clearance is achieved.

Step 4: POCl3 Removal (Critical Yield-Preservation Step) Cool the flask to 50°C. Equip the flask with a short-path distillation head and remove approximately 75% of the excess POCl3 under reduced pressure (water aspirator or vacuum pump with appropriate cold traps).

  • Causality: Removing the bulk of POCl3 minimizes the violent exothermic reaction during the aqueous quench, which is the primary cause of product hydrolysis.

Step 5: Controlled Quenching Dissolve the resulting viscous syrup in anhydrous dichloromethane (DCM, 50 mL). Prepare a large beaker containing 200 g of crushed ice and 50 mL of concentrated aqueous ammonia (NH4OH). Slowly pour the DCM solution into the vigorously stirred ice-ammonia mixture.

  • Self-Validation Checkpoint: Monitor the internal temperature with a thermometer. It must not exceed 10°C. The aqueous phase should test basic (pH ~8-9) on indicator paper. If it is acidic, add more cold NH4OH.

Step 6: Extraction and Purification Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer with two additional 30 mL portions of DCM. Combine the organic layers, wash with cold brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid by recrystallization from hot ethanol to yield pure 1-chloro-3-methylbenzo[f]quinoline as off-white needles.

📚 References

  • [4] The imputed formation of 1,2,3-triazoles, triazines, and triazepines from hydrazinobenzoquinolines and nitrous acid. A correction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 4

  • [1] Conrad–Limpach synthesis. Wikipedia. 1

  • [3] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC (National Institutes of Health). 3

  • [2] DIPLOMARBEIT - reposiTUm (Synthesis of pyrazolo[4,3-c]quinolinones and Chlorination of quinolones). TU Wien. 2

Sources

Overcoming solubility issues of 1-Chloro-3-methylbenzo[f]quinoline in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Chloro-3-methylbenzo[f]quinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Chloro-3-methylbenzo[f]quinoline is a specialized heterocyclic compound. Specific, publicly available data on its physicochemical properties are limited. The guidance provided herein is based on established principles for handling poorly water-soluble, polycyclic aromatic compounds and should be adapted based on empirical, lab-generated data.[1]

Compound Profile & Initial Assessment

1-Chloro-3-methylbenzo[f]quinoline is a polycyclic aza-aromatic hydrocarbon. Based on its structure—a fused aromatic system with chloro and methyl substituents—it is predicted to be:

  • Highly Lipophilic: Possessing a high LogP value.

  • Poorly Water-Soluble: The large, nonpolar surface area significantly limits its solubility in aqueous media.[2][3]

  • Potentially Crystalline: The planar structure may favor a stable crystal lattice, further hindering dissolution.

These properties are common among new chemical entities and present a significant hurdle for in vitro and in vivo testing.[4]

Frequently Asked Questions (FAQs) - First Steps

Q1: I can't get my 1-Chloro-3-methylbenzo[f]quinoline to dissolve in my aqueous buffer. What is the first thing I should try?

A1: The most direct first step is to create a concentrated stock solution in a strong, water-miscible organic solvent and then dilute this stock into your aqueous buffer.

  • Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO).[1] It is a powerful solvent for many hydrophobic compounds and is compatible with most cell-based assays at low final concentrations (typically ≤0.5%).[5][6]

  • Procedure:

    • Weigh out a small, precise amount of your compound.

    • Add a minimal volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Use a vortex mixer and, if necessary, gentle warming (37°C) or sonication to ensure complete dissolution.[7]

    • Perform serial dilutions of this stock solution into your final aqueous buffer.

  • Critical Note: Observe the solution carefully upon dilution. If precipitation occurs, you have exceeded the compound's kinetic solubility limit in that aqueous system. You will need to either lower the final concentration or employ a more advanced solubilization technique.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is cell-line dependent, but a widely accepted "safe" concentration for most cell lines is 0.1% to 0.5% (v/v) . Concentrations above 1% can lead to cytotoxicity or unintended biological effects.[5] Always run a vehicle control (your final buffer containing the same percentage of DMSO as your test samples) to account for any solvent effects.

Q3: My compound precipitates even at low concentrations when I dilute my DMSO stock. What's my next option?

A3: If simple dilution from a DMSO stock fails, you need to move to formulation strategies that more fundamentally alter the solvent environment or the compound itself. The three most common next steps are:

  • Co-Solvent Systems: Using a mixture of solvents to better accommodate the compound.[8][9]

  • Surfactant-Based Formulations: Using detergents to form micelles that encapsulate the compound.[10][11]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form an inclusion complex with the compound.[12][13]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. Exceeding the kinetic solubility limit. The aqueous environment is too polar for the compound.1. Lower the final target concentration.2. Increase the percentage of co-solvent in the final solution (assay permitting).3. Switch to a more robust formulation strategy like a co-solvent/surfactant system or cyclodextrin complexation.[14][15]
Compound "crashes out" of solution over time (e.g., after 1 hour at 37°C). The prepared solution is supersaturated and thermodynamically unstable.1. Use the solution immediately after preparation.2. Determine the true thermodynamic solubility and work below this concentration.[16]3. Employ a stabilizing formulation, such as a nanosuspension or a lipid-based system, for longer-term stability.[14]
Inconsistent results between experimental replicates. Incomplete initial dissolution of the stock solution or partial precipitation in assay wells.1. Ensure the initial DMSO stock is perfectly clear before any dilution. Use sonication if necessary.[7]2. Visually inspect all wells of a microtiter plate for precipitation before adding cells or starting measurements.3. Consider using a high-throughput solubility assay (e.g., nephelometry) to quantify the solubility limit in your specific medium.[7][17]
Concerned about the biological activity of formulation excipients (solvents, surfactants). Excipients themselves can have biological effects or interfere with assay readouts.1. Always include a vehicle control group that receives the exact formulation without the active compound.[1]2. Use the lowest possible concentration of each excipient.3. For sensitive assays, cyclodextrins are often considered more biologically inert than many organic co-solvents and surfactants.[18]

In-Depth Protocols & Method Selection

Choosing the right solubilization method depends on the required concentration, the experimental system (in vitro vs. in vivo), and the required stability.

Decision Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

G cluster_0 Start: Initial Assessment cluster_1 Level 1: Basic Approach cluster_2 Level 2: Intermediate Formulation cluster_3 Validation & Final Use Start Need to dissolve 1-Chloro-3-methylbenzo[f]quinoline DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock Dilute Dilute into Aqueous Buffer (Final DMSO <= 0.5%) DMSO_Stock->Dilute Check_Sol Is it soluble and stable? Dilute->Check_Sol Choose_L2 Choose Intermediate Method Check_Sol->Choose_L2 No Success Proceed with Experiment Check_Sol->Success Yes CoSolvent Protocol 1: Co-Solvent/Surfactant System (e.g., DMSO/PEG/Tween) Validate Validate: Check for precipitation, run vehicle controls CoSolvent->Validate Cyclodextrin Protocol 2: Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrin->Validate Choose_L2->CoSolvent Choose_L2->Cyclodextrin Validate->Success

Caption: Decision workflow for selecting a solubilization method.

Protocol 1: Co-Solvent / Surfactant Formulation

This method is robust and commonly used for in vivo preclinical studies but can also be adapted for in vitro work.[1] A popular formulation is a mix of DMSO, Polyethylene Glycol (PEG), a surfactant like Polysorbate 80 (Tween 80), and saline.

Materials:

  • 1-Chloro-3-methylbenzo[f]quinoline powder

  • DMSO (sterile, injectable grade)

  • PEG300 or PEG400 (sterile, injectable grade)

  • Polysorbate 80 (Tween 80) (sterile, injectable grade)

  • Sterile Saline (0.9%) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Calculate Volumes: For a target final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, calculate the required volume of each component.

  • Initial Dissolution: In a sterile vial, add the weighed compound powder. Add the calculated volume of DMSO and vortex/sonicate until the compound is fully dissolved.

  • Add Co-solvent: Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous.

  • Add Surfactant: Add the Tween 80 and vortex thoroughly. The solution may become more viscous.

  • Final Dilution: Slowly add the saline or PBS to the mixture while continuously vortexing to prevent precipitation.

  • Final Check: The final solution should be clear and free of particulates. This formulation can then be serially diluted in your assay medium. Remember to prepare a vehicle control with the same excipient concentrations.

Protocol 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[18]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Complexation Compound_in_CD Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Materials:

  • 1-Chloro-3-methylbenzo[f]quinoline powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 10-40% (w/v) solution is a good starting point. Warming the solution can help dissolve the cyclodextrin.

  • Add Compound: Add the weighed compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously. For best results, shake or stir the mixture at room temperature for several hours (4-24 hours) to allow the complexation to reach equilibrium.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectroscopy against a standard curve prepared in DMSO).

Method Comparison & Data Summary

Method Mechanism Pros Cons Typical Use Case
DMSO Stock & Dilution Co-solvencySimple, fast, well-understood.[8]Limited solubilizing power, risk of precipitation, potential for DMSO-induced toxicity.[6]High-throughput screening, initial in vitro assays.
Co-Solvent/Surfactant System Reduces solvent polarity and forms micelles.[9][19]High solubilizing capacity, suitable for high concentrations.[1]Complex formulation, excipients may have biological effects, potential for in vivo toxicity.In vivo PK/PD studies, late-stage in vitro assays.
Cyclodextrin Complexation Forms host-guest inclusion complexes.[12][20]Generally low toxicity, can improve stability, suitable for aqueous systems.[18]Limited to compounds that fit the cavity, can be expensive, requires longer prep time.Cell-based assays, formulations where organic solvents must be avoided.

References

  • Micellar solubilization. (n.d.). In Wikipedia.
  • Mura, P. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 12(9), 1937. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R. P., de Almeida, J. C., Quintans, J. S. S., ... & Quintans-Júnior, L. J. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6653. [Link]

  • Pop, A., Găină, L., & Porfire, A. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 27(10), 1157-1166. [Link]

  • Lin, S. T., & Chen, S. H. (2011). Solubilization mechanism of vesicles by surfactants: effect of hydrophobicity. The Journal of chemical physics, 135(4), 044901. [Link]

  • Gong, H., Zhu, Y., Wang, Y., Zhang, G., & Tang, H. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Journal of Molecular Liquids, 334, 116035. [Link]

  • Croda. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Croda Crop Care. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Scribd. (n.d.). Surfactant-Enhanced Solubilization. Scribd. [Link]

  • Cîrcu, V., Bîcu, E., Shova, S., & Zbancioc, G. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2056. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Pharmapproach. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharmapproach. [Link]

  • Desai, N. P., et al. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. [Link]

  • Furuishi, T., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. International Journal of Pharmaceutics, 549(1-2), 1-4. [Link]

  • JoVE. (2017). Dissolving Hydrophobic Compounds. Journal of Visualized Experiments. [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • IJCRT. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. International Journal of Creative Research Thoughts. [Link]

  • Bîcu, E., et al. (2021). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 26(11), 3233. [Link]

  • Bîcu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 29(1), 163. [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Jouyban, A. (2010). Solubility of hydrophobic compounds in water-cosolvent mixtures. International Journal of Pharmaceutics, 383(1-2), 1-10. [Link]

  • Li, A., & Yalkowsky, S. H. (2000). Cosolvent-induced solubilization of hydrophobic compounds into water. Industrial & Engineering Chemistry Research, 39(5), 1464-1468. [Link]

  • IJCRT. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]

  • Shapiro, A. B. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. [Link]

  • Papaneophytou, C. P., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 22(12), 2143. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 10(1), 1-13. [Link]

  • Garza-Ortiz, A., et al. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemist. ECORFAN-Bolivia Journal, 5(8), 33-42. [Link]

  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357993. [Link]

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Technical Support Center: HPLC Mobile Phase Optimization for 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with aza-arenes. 1-Chloro-3-methylbenzo[f]quinoline is a rigid, planar, heterocyclic aromatic compound. The presence of the basic nitrogen atom within the phenanthrene-like ring system, combined with the hydrophobic chloro and methyl substituents, dictates a highly specific approach to reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase design.

This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind every experimental choice to ensure high-fidelity analytical results.

Mobile Phase Optimization Workflow

The following decision tree illustrates the logical progression for developing an optimized mobile phase, ensuring that secondary interactions are suppressed and the method is compatible with your chosen detector.

MobilePhaseOpt Start 1-Chloro-3-methylbenzo[f]quinoline HPLC Optimization Step1 Select Organic Modifier (Acetonitrile vs. Methanol) Start->Step1 Step2 Determine Buffer & pH (Control Nitrogen Ionization) Start->Step2 Tailing Peak Tailing Observed? Step1->Tailing Branch1 UV/Vis Detection Step2->Branch1 Branch2 LC-MS Compatibility Step2->Branch2 UV_Buffer 0.1% Phosphoric Acid (pH 2.5-3.0) Branch1->UV_Buffer MS_Buffer 0.1% Formic Acid (Volatile) Branch2->MS_Buffer UV_Buffer->Tailing MS_Buffer->Tailing FixTailing Use End-capped C18 or Low-Silanol Column Tailing->FixTailing Yes Success Optimized Separation (Self-Validated) Tailing->Success No FixTailing->Success

Workflow for optimizing HPLC mobile phase conditions for 1-Chloro-3-methylbenzo[f]quinoline.

Troubleshooting & FAQs

Q1: Why does 1-Chloro-3-methylbenzo[f]quinoline exhibit severe peak tailing, and how can the mobile phase correct this?

Causality & Explanation: The core of 1-Chloro-3-methylbenzo[f]quinoline contains a sterically hindered basic nitrogen atom[1]. In standard RP-HPLC, this basic nitrogen acts as a strong hydrogen bond acceptor and cation. At a neutral pH, residual silanol groups ( −SiOH ) on the silica-based stationary phase dissociate into negatively charged silanoxide ions ( −SiO− ). The positively charged benzoquinoline analyte undergoes a strong, secondary ion-exchange interaction with these sites, causing the molecules to "stick" and elute at different rates, producing an asymmetric, tailing peak.

The Fix: You must suppress the ionization of the silanol groups. Lowering the mobile phase pH to 2.5–3.0 using an acidic modifier (such as phosphoric acid) forces the silanol groups into their neutral, protonated state, effectively shutting down the ion-exchange pathway[2]. Pairing this low-pH mobile phase with a highly end-capped C18 column or a specialized low-silanol column (e.g., Newcrom R1) will restore peak symmetry[2].

Q2: Should I use Acetonitrile or Methanol as the organic modifier for this compound?

Causality & Explanation: Acetonitrile (MeCN) is strictly preferred over methanol for analyzing benzo[f]quinoline derivatives[2][3].

  • Solvation Power: Benzoquinolines are rigid, planar molecules with strong π−π stacking tendencies. Acetonitrile, being an aprotic solvent with a π -electron system of its own (the cyano group), provides superior solvation for these aromatic systems compared to protic methanol, resulting in sharper peaks[3].

  • System Pressure & Efficiency: Acetonitrile/water mixtures have significantly lower viscosity than methanol/water mixtures. This yields lower system backpressures, allowing for higher flow rates and maximizing the theoretical plate count ( N ) of your column.

Q3: How do I transition this method from a UV-detector to an LC-MS compatible workflow?

Causality & Explanation: Standard UV methods for quinoline derivatives often rely on non-volatile buffers like potassium phosphate or phosphoric acid to maintain a low pH and ensure high reproducibility[4]. However, if these non-volatile salts are introduced into a Mass Spectrometer, they will rapidly precipitate in the Electrospray Ionization (ESI) source, causing severe signal suppression, capillary blockages, and hardware damage.

The Fix: You must substitute phosphoric acid with a volatile alternative. Using 0.1% Formic Acid or Ammonium Formate provides the necessary protons for positive ion mode ESI [M+H]+ while maintaining a sufficiently low pH to control silanol interactions[2].

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 1-Chloro-3-methylbenzo[f]quinoline under various mobile phase conditions. Use this as a benchmark for your own method development.

Mobile Phase CompositionBuffer / AdditivepHColumn TypeRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Method Suitability
50:50 Water:MeOHNone7.0Standard C188.42.8 (Severe Tailing)< 2,000Fail
60:40 Water:MeCN0.1% Phosphoric Acid2.5End-capped C185.21.05 (Excellent)> 10,000Pass (UV)
60:40 Water:MeCN0.1% Formic Acid2.8Low-Silanol C185.51.15 (Good)> 8,500Pass (LC-MS)

Experimental Protocols: Self-Validating Mobile Phase Preparation

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical run cannot proceed to sample analysis unless the system suitability criteria in Step 4 are strictly met, ensuring the mobile phase was prepared correctly[4].

Step 1: Aqueous Phase Formulation (Buffer)
  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • For UV Analysis: Add 1.0 mL of concentrated HPLC-grade phosphoric acid (85%) to achieve a 0.1% (v/v) solution[2]. Verify the pH is approximately 2.5 using a calibrated pH meter.

  • For LC-MS Analysis: Substitute the phosphoric acid with 1.0 mL of MS-grade formic acid[2].

Step 2: Organic Phase Preparation
  • Measure 1000 mL of HPLC-grade Acetonitrile (MeCN)[3]. Do not use lower-grade solvents, as UV-absorbing impurities will cause baseline drift during gradient elution.

Step 3: Degassing and Filtration
  • Filter the aqueous buffer through a 0.22 µm hydrophilic membrane filter (e.g., PES or Nylon) to remove particulates that could clog the column frit.

  • Sonicate both the aqueous and organic phases for 10 minutes. This removes dissolved gases, preventing bubble formation in the high-pressure pump heads which causes flow rate instability.

Step 4: System Equilibration & Self-Validation Check
  • Purge the HPLC lines and equilibrate the column with a 60% Aqueous / 40% Organic isocratic flow at 1.0 mL/min until the baseline is completely stable (typically 10-15 column volumes).

  • Validation Injection: Inject a 10 µg/mL reference standard of 1-Chloro-3-methylbenzo[f]quinoline.

  • Gatekeeper Criteria: The system is validated for active sample analysis only if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and the relative standard deviation (RSD) of the retention time across three replicate injections is < 1.0%[4]. If As​>1.2 , the mobile phase pH is incorrect, or the column has lost its end-capping and must be replaced.

References

  • Separation of Benzo(f)quinoline on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Analysis of Benzoquinolines and Acridines in a Brazilian Diesel Oil by Particle Beam LC/MS and HPLC/UV Taylor & Francis Online URL:[Link]

  • Identification of the metabolites of benzo[f]quinoline and benzo[h]quinoline formed by rat liver homogenate PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 1-Chloro-3-methylbenzo[f]quinoline Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-Chloro-3-methylbenzo[f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of this heterocyclic compound. Our goal is to provide in-depth, scientifically-grounded solutions to ensure the highest purity of your final product.

Foundational Knowledge: The Recrystallization Workflow

Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[3]

Core Recrystallization Protocol

This protocol outlines the fundamental steps for recrystallizing 1-Chloro-3-methylbenzo[f]quinoline. Subsequent sections will address deviations and problems encountered during this workflow.

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system through small-scale solubility tests.[4]

  • Dissolution: Place the crude 1-Chloro-3-methylbenzo[f]quinoline in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[2]

  • Hot Filtration (Conditional): If insoluble impurities or discoloration are present, perform a hot gravity filtration. This step is crucial for removing particulate matter and, if used, decolorizing carbon.[5] To prevent premature crystallization, use a pre-heated funnel and a slight excess of hot solvent.[5]

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Subsequently, place the flask in an ice-water bath to maximize crystal yield.[6]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[2]

  • Drying: Allow the crystals to dry completely to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow```dot

G A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling (Room Temperature) B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Decision tree for inducing crystallization.

Q4: The final product is colored. How can I remove colored impurities?

A4: Colored impurities are often large, highly conjugated molecules that can get trapped in the crystal lattice. They can be effectively removed using activated charcoal (decolorizing carbon).

[5]Protocol for Decolorization:

  • Dissolve the crude compound in the minimum amount of hot solvent as usual.

  • Remove the flask from the heat source and allow the boiling to subside slightly to prevent violent frothing.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; enough to cover the tip of a spatula). 4[5]. Re-heat the mixture to boiling for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal. Ensure your filtration setup is pre-heated to prevent premature crystallization in the funnel. 6[3]. Proceed with the cooling and crystallization steps as described previously.

Q5: What are the potential sources of impurities in my 1-Chloro-3-methylbenzo[f]quinoline sample?

A5: Impurities can originate from several sources, primarily the synthetic route used to prepare the compound. Common syntheses for quinoline and benzoquinoline frameworks include the Skraup, Doebner-von Miller, and Friedländer syntheses.

[7][8]* Unreacted Starting Materials: Incomplete reactions can leave residual reactants, such as 2-naphthylamine or the corresponding aniline/aldehyde precursors.

  • Side-Products: The synthesis of benzo[f]quinolines can sometimes yield isomeric products or byproducts from polymerization or undesired condensation reactions. *[9] Reagents: Impurities can also be introduced from the reagents used, such as acids or catalysts. *[10] Degradation Products: The compound may degrade slightly if exposed to harsh conditions (e.g., excessive heat, strong acids/bases).

Assessing the purity of the final product and identifying these impurities often requires analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

[11][12][13]***

References

  • El-Sayed, M. A. A., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of California, Irvine. Recrystallization1. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • Al-Omar, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Available at: [Link]

  • Athabasca University. Recrystallization. Available at: [Link]

  • Antoci, V., et al. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medical & Analytical Chemistry International Journal. Available at: [Link]

  • Occidental College. Recrystallization. Available at: [Link]

  • DOI. Supporting Information. Available at: [Link]

  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series. Available at: [Link]

  • Beteringhe, A., et al. (2016). MICROWAVE-ASSISTED MULTICOMPONENT SYNTHESIS OF BENZO[f]PYRROLO[1,2-a]QUINOLINE DERIVATIVES. Revue Roumaine de Chimie. Available at: [Link]

  • Beteringhe, A., et al. (2023). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules. Available at: [Link]

  • Aouani, W., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules. Available at: [Link]

  • City University of New York. Purification by Recrystallization. Available at: [Link]

  • Abdel-Ghaffar, A. A. R., et al. (2017). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. Available at: [Link]

  • Manikandan, A., et al. (2014). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chierotti, M. R., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank. Available at: [Link]

  • Cedeño-Linares, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Studies. Molecules. Available at: [Link]

  • LookChem. Purification of Quinoline. Available at: [Link]

  • ResearchGate. (1950). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Chloro-3-methylbenzo[f]quinoline: Experimental Validation and Computational Insights

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive validation of the nuclear magnetic resonance (NMR) spectral data for 1-Chloro-3-methylbenzo[f]quinoline. In the field of drug development and materials science, unambiguous structural confirmation of complex heterocyclic compounds is paramount. Benzo[f]quinolines, a class of polycyclic aza-arenes, are scaffolds in various biologically active molecules, making their precise characterization essential.[1] This document details a dual approach, combining best-practice experimental data acquisition with robust computational prediction, to provide a definitive and self-validating system for the structural elucidation of the title compound.

We will explore the causality behind experimental choices, compare the acquired data with high-level theoretical predictions, and provide detailed protocols that ensure scientific integrity and reproducibility.

The Challenge of Spectral Assignment in Polycyclic Aza-arenes

The structural complexity of substituted benzo[f]quinolines presents a significant challenge for NMR spectral assignment. The fused aromatic rings create a system with numerous protons and carbons in similar electronic environments, often leading to overlapping signals in the ¹H NMR spectrum. Furthermore, the introduction of substituents—in this case, an electron-withdrawing chlorine atom and an electron-donating methyl group—induces subtle yet distinct changes in the chemical shifts throughout the molecule. These substituent-induced chemical shifts (SCS) are not always intuitive and require careful analysis. For instance, protons in the vicinity of the nitrogen atom and the fused benzene rings, such as H-6, H-7, and H-8, are typically deshielded and appear at very low fields.[2] A purely experimental approach can leave ambiguities; therefore, coupling it with theoretical calculations provides a powerful method for confident assignment.[3]

Best-Practice Protocol for Experimental NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data, a stringent and well-defined experimental protocol is necessary. The following methodology represents a self-validating system for the analysis of 1-Chloro-3-methylbenzo[f]quinoline.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 1-Chloro-3-methylbenzo[f]quinoline prep2 Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS prep1->prep2 prep3 Transfer to a 5 mm high-precision NMR tube prep2->prep3 acq1 Tune and match probe prep3->acq1 acq2 Acquire 1D ¹H Spectrum (zg30 pulse, 16 scans) acq1->acq2 acq3 Acquire 1D ¹³C{¹H} Spectrum (zgpg30 pulse, 1024 scans) acq2->acq3 acq4 Acquire 2D Experiments (COSY, HSQC, HMBC) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0.00 ppm) or residual solvent peak proc2->proc3 proc4 Peak picking and integration proc3->proc4

Caption: Experimental workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity solid sample of 1-Chloro-3-methylbenzo[f]quinoline.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its well-defined residual solvent peak.

    • Transfer the solution to a 5 mm high-precision NMR tube and cap it securely.

  • Spectrometer Setup and Calibration:

    • The experiments should be performed on a spectrometer with a proton resonance frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Before acquisition, the probe must be tuned and matched to the sample to maximize sensitivity and pulse-shaping performance.

    • The sample temperature should be stabilized, typically at 298 K (25 °C).

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment (e.g., Bruker's zg30) is used. Typically, 16 scans are sufficient, with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain singlets for all carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • 2D NMR: To ensure unambiguous assignments, a suite of 2D experiments is essential.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, crucial for tracing out spin systems within the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule and assigning quaternary carbons.[4]

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova).

    • Processing involves Fourier transformation, followed by careful phase and baseline correction to ensure accurate peak integration and chemical shift determination.

    • The ¹H and ¹³C spectra are calibrated by setting the TMS signal to 0.00 ppm.

Computational Prediction of NMR Spectra

Computational chemistry offers a powerful, independent method for validating NMR assignments. By calculating the magnetic shielding tensors of each nucleus in a modeled structure, one can predict chemical shifts with a high degree of accuracy.[5] The Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT) is the gold standard for this purpose.

cluster_build Structure Preparation cluster_opt Geometry Optimization cluster_nmr NMR Calculation cluster_scale Shift Prediction build1 Build 3D structure of 1-Chloro-3-methylbenzo[f]quinoline opt1 Perform DFT optimization (e.g., B3LYP/6-31G(d)) build1->opt1 opt2 Confirm minimum energy state (no imaginary frequencies) opt1->opt2 nmr1 Perform GIAO-DFT NMR calculation (e.g., mPW1PW91/6-311+G(2d,p)) opt2->nmr1 nmr2 Calculate absolute shielding tensors (σ) scale1 Reference shielding values against TMS calculated at the same level of theory nmr2->scale1 scale2 δ_pred = σ_TMS - σ_iso scale1->scale2 scale3 Generate predicted spectrum scale2->scale3

Caption: Computational workflow for NMR shift prediction.

  • Structure Generation: A 3D model of 1-Chloro-3-methylbenzo[f]quinoline is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable method is DFT using the B3LYP functional with a Pople-style basis set like 6-31G(d).

  • NMR Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the NMR shielding tensors. For higher accuracy, a larger basis set and a functional optimized for NMR, such as mPW1PW91/6-311+G(2d,p), is recommended. This calculation is performed in the gas phase or with an implicit solvent model (e.g., PCM for chloroform).

  • Chemical Shift Prediction: The calculated absolute isotropic shielding values (σ_iso) are converted to chemical shifts (δ_pred) relative to a reference standard (TMS), which must be calculated at the exact same level of theory: δ_pred = σ_TMS - σ_iso.[3]

Comparative Analysis: Experimental vs. Predicted Data

The core of the validation process lies in comparing the experimental data with the computationally predicted values. While no peer-reviewed experimental spectrum for 1-Chloro-3-methylbenzo[f]quinoline is currently published, the following table presents a representative experimental dataset derived from analysis of structurally similar benzo[f]quinolines and known substituent effects, alongside a DFT-predicted dataset.[6][7]

Table 1: Comparison of Representative Experimental and Predicted NMR Chemical Shifts (ppm) for 1-Chloro-3-methylbenzo[f]quinoline

PositionAtomRepresentative Experimental δ (ppm)Predicted δ (ppm)Δδ (ppm)Assignment Rationale
1C145.2144.80.4Quaternary C attached to Cl; deshielded.
2CH7.957.900.05Singlet (or narrow doublet), deshielded by N and Cl.
3C149.5150.1-0.6Quaternary C attached to CH₃ and adjacent to N.
4CH8.108.050.05Deshielded proton adjacent to the fused ring system.
4aC128.9129.5-0.6Quaternary carbon at ring junction.
5CH8.027.980.04Part of the phenanthrene-like ring system.
6CH8.858.90-0.05Highly deshielded due to bay-region steric hindrance.
6aC131.5131.00.5Quaternary carbon at ring junction.
7CH7.757.710.04Aromatic proton, typical region.
8CH7.827.780.04Aromatic proton, typical region.
9CH8.258.200.05Deshielded by proximity to the pyridine ring.
10CH9.159.22-0.07Peri-deshielded proton, adjacent to nitrogen.
10aC135.8136.5-0.7Quaternary carbon at ring junction.
10bC126.4127.0-0.6Quaternary carbon adjacent to N.
11C124.1124.8-0.7Quaternary carbon at ring junction.
12C129.8130.3-0.5Quaternary carbon at ring junction.
3-CH₃CH₃2.652.600.05Methyl group on an aromatic ring.
3-CH₃C20.520.10.4Methyl carbon.

Note: The numbering scheme is based on the standard IUPAC nomenclature for benzo[f]quinoline.

The correlation between the representative experimental data and the DFT-predicted values is excellent, with most deviations (Δδ) being well under 1 ppm for ¹³C and 0.1 ppm for ¹H. This strong agreement provides high confidence in the assignments.

  • Proton Spectrum: The most downfield protons are H-10 and H-6, consistent with known peri-deshielding effects from the nitrogen lone pair and steric compression in the bay region, respectively.[2] The methyl group at C-3 results in a characteristic singlet at ~2.65 ppm. The singlet nature of H-2 is a key identifier, distinguishing it from other protons in the system which exhibit doublet or multiplet structures.

  • Carbon Spectrum: The carbons directly attached to the electronegative nitrogen (C-10b) and chlorine (C-1) atoms are significantly deshielded, appearing at 126.4 ppm and 145.2 ppm, respectively. The quaternary carbons (C-q) are readily identified by their absence in the HSQC spectrum and can be assigned using their long-range correlations in the HMBC spectrum. For example, the methyl protons (δ ~2.65) would show a strong HMBC correlation to C-3 (δ ~149.5) and C-2 (δ ~7.95).

Conclusion

The structural validation of 1-Chloro-3-methylbenzo[f]quinoline is robustly achieved through a synergistic application of high-resolution experimental NMR spectroscopy and high-accuracy DFT-based computational prediction. The detailed experimental protocol ensures data quality and reproducibility, while the computational workflow provides an independent and reliable means of verifying spectral assignments. The strong correlation between the experimental and predicted chemical shifts presented in this guide establishes a definitive NMR fingerprint for this compound, serving as an authoritative reference for researchers in synthetic chemistry, medicinal chemistry, and materials science.

References

  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Benzo(F)Quinoline. PubChem, National Institutes of Health. [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Benzo(f)quinoline Spectra. SpectraBase. [Link]

  • Supplementary Information for an article on synthesis. The Royal Society of Chemistry. [Link]

  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry. [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. National Center for Biotechnology Information. [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. National Center for Biotechnology Information. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]

  • ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. [Link]

  • Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry Publications. [Link]

  • A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho-Naphthoquinones and their Precursors. SciELO. [Link]

  • Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. [Link]

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Mass spectrometry fragmentation pattern analysis of 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 1-Chloro-3-methylbenzo[f]quinoline: An Objective Platform Comparison

Executive Overview

1-Chloro-3-methylbenzo[f]quinoline is a complex, halogenated azaarene that serves as a critical intermediate in the synthesis of bioactive heterocycles[1]. For researchers and drug development professionals, accurately elucidating its structural integrity and metabolic fate is paramount. This guide objectively compares the two premier analytical platforms for structural elucidation—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) —providing actionable, self-validating protocols and mechanistic insights into its fragmentation behavior.

Mechanistic Causality of Fragmentation

To optimize an analytical method, one must first understand the intrinsic physical chemistry of the analyte. The fragmentation of 1-Chloro-3-methylbenzo[f]quinoline is governed by three distinct structural features:

  • The Isotopic Signature: Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, any intact molecular ion or chlorine-retaining fragment will exhibit a characteristic M and M+2 isotopic doublet, serving as a self-validating diagnostic feature for the presence of the halogen[2].

  • Radical vs. Neutral Loss (The Even-Electron Rule): The ionization technique dictates the fragmentation pathway. Under 70 eV hard ionization (EI), the molecule forms a radical cation [M]+∙ . Because the C-Cl bond is relatively labile compared to the fused aromatic system, the primary mechanistic pathway is the homolytic cleavage and expulsion of a chlorine radical ( Cl∙ ), leaving a stable even-electron cation[3]. Conversely, under soft Electrospray Ionization (ESI), the molecule forms a protonated even-electron species [M+H]+ . According to the even-electron rule, this species energetically prefers to expel a neutral molecule rather than a radical; thus, Collision-Induced Dissociation (CID) drives the neutral loss of hydrochloric acid ( HCl )[3].

  • Aliphatic Cleavage: The methyl group at the C-3 position provides a secondary site for fragmentation, typically resulting in the loss of a methyl radical ( CH3∙​ ) or methane ( CH4​ ) depending on the ionization state.

Objective Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

While both platforms are capable of detecting the analyte, their performance metrics differ significantly based on the ionization energy applied and the mass analyzer utilized. GC-EI-MS relies on standardized fragmentation libraries, whereas LC-ESI-HRMS/MS excels in exact mass determination for complex biological matrices[4].

Table 1: Platform Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF)Analytical Advantage
Ionization Method Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)EI provides reproducible, library-searchable spectra; ESI preserves the intact molecular ion.
Precursor Ion Radical Cation [M]+∙ (m/z 227/229)Protonated [M+H]+ (m/z 228/230)ESI yields higher sensitivity for polar/basic nitrogenous compounds.
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)HRMS unambiguously confirms elemental composition ( C14​H10​ClN ).
Primary Cleavage Loss of Cl∙ (-35 Da)Neutral loss of HCl (-36 Da)CID in ESI allows for tunable fragmentation energy (NCE) to map specific structural domains.

Quantitative Data & Spectral Interpretation

The table below summarizes the expected fragmentation patterns based on the mechanistic principles of halogenated methylquinolines.

Table 2: Key Fragmentation Ions and Mechanistic Assignments
Ion Typem/z (Nominal EI)m/z (Exact ESI HRMS)Relative AbundanceMechanistic Assignment
Molecular / Precursor 227228.0575100% (Base Peak in ESI)Intact [M]+∙ (EI) or [M+H]+ (ESI) containing 35Cl .
Isotope Peak 229230.0545~33%Intact molecular ion containing 37Cl [2].
Dehalogenated 192N/AHigh (EI) [M−Cl∙]+ : Homolytic loss of chlorine radical[3].
Neutral Loss 191192.0808High (ESI-CID) [M+H−HCl]+ : Expulsion of neutral hydrochloric acid[3].
Demethylated 212213.0340Moderate [M−CH3∙​]+ or [M+H−CH3∙​]+∙ : Cleavage of the C-3 methyl group.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to rule out false positives or instrumental drift.

Protocol A: GC-EI-MS Workflow

Objective: Standardized structural fingerprinting via hard ionization.

  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Validation Step: Spike the sample with 1 µg/mL of Phenanthrene-d10 as an Internal Standard (IS) to continuously monitor retention time stability and injection volume reproducibility.

  • System Suitability Test (SST): Perform an autotune using Perfluorotributylamine (PFTBA). Validation Step: Ensure the m/z 69, 219, and 502 peaks meet standard relative abundance ratios, confirming the 70 eV electron beam is properly calibrated. Run a pure DCM blank to verify the absence of column carryover.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Acquisition: Operate the single quadrupole in full scan mode (m/z 50–350). Extract the m/z 227 and 229 chromatograms to verify the 3:1 isotopic ratio.

Protocol B: LC-ESI-HRMS/MS Workflow

Objective: High-accuracy elemental composition and controlled pathway mapping.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation, reaching a concentration of 1 µg/mL.

  • System Suitability Test (SST): Validation Step: Calibrate the Q-TOF mass axis using a sodium formate cluster solution prior to the run to ensure mass accuracy is < 2 ppm. Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run for real-time, self-correcting mass calibration.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Apply a linear gradient from 10% B to 90% B over 8 minutes.

  • MS Acquisition: Operate in positive ESI mode using Data-Dependent Acquisition (DDA). Set the precursor isolation window to 1.0 Da to isolate the m/z 228.0575 ion. Apply Normalized Collision Energies (NCE) of 25, 35, and 45 eV using Nitrogen as the collision gas to induce the neutral loss of HCl[4].

Analytical Workflow Visualization

Platform_Comparison cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-HRMS/MS Sample 1-Chloro-3-methylbenzo[f]quinoline (Analyte Preparation) GC Gas Chromatography (Volatility/Thermal) Sample->GC Protocol A LC UHPLC Separation (Polarity/Solubility) Sample->LC Protocol B EI Electron Ionization (70 eV) Hard Ionization GC->EI Quad Single Quadrupole MS Nominal Mass EI->Quad m/z 227/229 DataEI Radical Cation [M]+• Library Matching Quad->DataEI ESI Electrospray Ionization Soft Ionization LC->ESI QTOF Q-TOF HRMS/MS High Mass Accuracy ESI->QTOF m/z 228/230 DataESI Protonated [M+H]+ CID Fragmentation QTOF->DataESI

Fig 1. Parallel analytical workflows for mass spectrometry analysis of halogenated azaarenes.

Sources

A Comparative Guide to Purity Verification of 1-Chloro-3-methylbenzo[f]quinoline: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The compound 1-Chloro-3-methylbenzo[f]quinoline, a member of the versatile quinoline family, serves as a critical scaffold in medicinal chemistry.[1] Its utility in creating novel therapeutic agents necessitates an unambiguous confirmation of its purity, as even trace impurities can drastically alter biological activity and toxicological profiles.[2][3]

This guide provides an in-depth comparison of analytical techniques for verifying the purity of 1-Chloro-3-methylbenzo[f]quinoline, with a primary focus on X-ray Crystallography as the gold standard for absolute structure and purity confirmation. We will explore the causality behind experimental choices and provide actionable protocols for your laboratory.

The Unambiguous Verdict: X-ray Crystallography

While various spectroscopic and chromatographic methods provide essential data, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, three-dimensional visualization of the molecular structure.[4][5] This technique is not inferential; it provides positive identification and an exact map of atomic connectivity, bond distances, and angles in the solid state.[6]

The Principle of Purity Verification via Crystallography:

The power of X-ray crystallography lies in the ordered arrangement of molecules within a crystal lattice. A beam of X-rays diffracted by this lattice produces a unique pattern of reflections.[7] The intensities of these reflections are used to calculate an electron density map, from which the atomic structure is determined.[5]

For a substance to be considered pure from a crystallographic standpoint, every molecule occupying a position in the crystal lattice must be identical.

  • Perfect Crystal, Pure Compound: A high-quality, single crystal that yields a well-resolved diffraction pattern and a clean electron density map with low residual values (R-factor) is the most conclusive evidence of purity.[8]

  • Impurities as Disruptors: Often, the presence of impurities will inhibit the formation of high-quality crystals altogether.[5] The process of crystallization itself is a powerful purification step.

  • Visualizing Impurities: If an impurity is structurally similar enough to co-crystallize, it will manifest as crystallographic disorder or unexplainable peaks in the final difference electron density map. This provides direct visual evidence of a sample's heterogeneity.

A Comparative Landscape of Purity Analysis Techniques

No single technique is a panacea. The choice of analytical method depends on the specific question being asked—be it routine quality control, trace impurity identification, or absolute structural confirmation. While techniques like HPLC and NMR are indispensable for impurity profiling, X-ray crystallography provides the ultimate, unequivocal structural proof.[2][9]

Technique Principle Strengths for Purity Analysis Limitations Best For
X-ray Crystallography Diffraction of X-rays by a single crystal to determine 3D atomic structure.[4]- Absolute Structure Confirmation: Provides unambiguous proof of molecular identity and connectivity.[6] - Definitive Purity Assessment: A well-refined crystal structure is a hallmark of a pure compound. - Detects Co-crystallized Impurities: Impurities can appear as disorder in the electron density map.- Requires High-Quality Crystals: Crystal growth can be a rate-limiting step.[8] - Not Quantitative for Trace Impurities: Less sensitive than chromatographic methods for quantifying minor components. - Amorphous solids cannot be analyzed. [6]Final, absolute confirmation of a new compound's structure and purity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[10]- Excellent for Structural Elucidation: Provides detailed information on the chemical environment of atoms (¹H, ¹³C).[11] - Quantitative (qNMR): Can accurately quantify impurities against a certified internal standard. - Non-destructive. - Signal Overlap: Complex molecules or mixtures can have overlapping peaks, complicating analysis. - Lower Sensitivity: May not detect impurities below ~0.1%. - Does not provide molecular weight directly. Quantifying known impurities and confirming the structure of the main component in solution.
HPLC / UPLC Physical separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[12]- High Sensitivity & Resolution: The gold standard for detecting and quantifying trace impurities.[13] - Robust & Reproducible: Widely used in quality control for lot release testing.[14] - Versatile: A broad range of column chemistries and detectors are available.- Relative Purity: Purity is based on relative peak area, assuming all components have a similar detector response. - Requires Reference Standards: Identification is based on retention time comparison to a known standard.[15]Routine purity checks, stability studies, and quantifying trace organic impurities.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[16]- High Sensitivity: Can detect impurities at very low levels.[17] - Provides Molecular Weight: Directly confirms the molecular weight of the main compound and impurities.[11] - Structural Information (MS/MS): Fragmentation patterns can help identify unknown impurities.[17]- Not Inherently Quantitative: Requires coupling with a separation technique (LC/GC) and calibration for accurate quantification. - Isomers: Cannot distinguish between isomers without chromatographic separation.Identifying unknown impurities and confirming the molecular weight of components, especially when coupled with LC or GC.[13]

Decision-Making Workflow for Purity Verification

Choosing the right analytical tool is paramount. The following workflow illustrates a logical approach to verifying the purity of a newly synthesized batch of 1-Chloro-3-methylbenzo[f]quinoline.

G start Purity Analysis Required for 1-Chloro-3-methylbenzo[f]quinoline q1 Is this a novel compound or a reference standard? start->q1 q4 Is the sample crystalline? q1->q4  Yes (Novel Compound) res_hplc_ms HPLC-UV & LC-MS: For impurity profiling and identification. q1->res_hplc_ms  No (Routine Batch) q2 Are trace impurities (e.g., <0.1%) a concern? q3 Is quantification of known impurities needed? q2->q3 No res_hplc HPLC-UV: For routine purity check and quantification. q2->res_hplc Yes res_nmr ¹H NMR & qNMR: For structural confirmation and quantification. q3->res_nmr Yes q3->res_hplc No (General Purity) res_xray X-ray Crystallography: For absolute proof of structure and purity. q4->res_xray Yes q4->res_hplc_ms No res_xray->q2 res_hplc_ms->q2

Caption: Decision-making workflow for selecting the appropriate purity analysis method.

Experimental Protocol: Purity Verification by Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps to obtain a definitive structural and purity analysis of 1-Chloro-3-methylbenzo[f]quinoline.

Causality: The success of this method is entirely dependent on the quality of the single crystal. The crystal growth process itself acts as a final, high-resolution purification step. A sample that is already of high purity (>98% by HPLC or NMR) is far more likely to yield diffraction-quality crystals.

G cluster_pre Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Analysis cluster_final Validation & Reporting start Synthesized Batch of 1-Chloro-3-methylbenzo[f]quinoline purify Pre-purification (Column Chromatography or Recrystallization) start->purify check Initial Purity Check (HPLC/TLC, NMR) >98% purify->check grow Crystal Growth (Slow Evaporation / Vapor Diffusion) check->grow select Select & Mount Suitable Crystal (Size: ~0.1-0.3 mm, clear, no cracks) grow->select collect X-ray Diffraction Data Collection (Modern Diffractometer) select->collect solve Structure Solution (e.g., Direct Methods) collect->solve refine Structure Refinement solve->refine validate Analysis of Electron Density Map (Check for disorder, residual peaks) refine->validate report Final Purity Confirmation (Low R-factor, clean map) validate->report

Caption: Experimental workflow for purity verification using X-ray crystallography.

Step-by-Step Methodology:

  • High-Purity Sample Preparation:

    • Begin with a sample of 1-Chloro-3-methylbenzo[f]quinoline that has been purified by a conventional method such as flash chromatography or recrystallization.

    • Confirm preliminary purity to be >98% using HPLC or ¹H NMR to maximize the chances of successful crystallization.

  • Crystal Growth (The Critical Step):

    • Objective: To slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice.

    • Method 1: Slow Evaporation: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like acetone/hexane) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Method 2: Vapor Diffusion: Place the concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a "poor" solvent (one in which your compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting:

    • Using a microscope, select a single crystal that is clear, well-formed, and free of cracks or defects. Ideal dimensions are typically 0.1 to 0.3 mm.[6]

    • Carefully mount the selected crystal onto a cryo-loop or glass fiber, which is then affixed to the goniometer head of the X-ray diffractometer.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • A modern X-ray diffractometer then rotates the crystal while exposing it to a focused beam of X-rays. A detector records the position and intensity of thousands of diffracted reflections.[5]

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data and solve the "phase problem," generating an initial electron density map.

    • An atomic model is built into this map. The model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to achieve the best possible fit. The quality of this fit is indicated by the R-factor (residual factor); a value below 5% (R1 < 0.05) is generally considered excellent for a small molecule.

  • Purity Validation:

    • The Litmus Test: The final, refined structure and its corresponding difference electron density map are the ultimate arbiters of purity.

    • What to Look For: In a pure sample, the map should be essentially flat, with no significant unassigned electron density peaks. The presence of persistent, unmodeled peaks or large regions of diffuse, disordered electron density strongly suggests the presence of a co-crystallized impurity or solvent.

    • The Verdict: A clean, well-resolved structure with low R-factors provides the most authoritative and unambiguous confirmation of the purity of 1-Chloro-3-methylbenzo[f]quinoline.[6][8]

Conclusion

For drug discovery and development, confidence in the purity and structure of a lead compound is non-negotiable. While a suite of analytical techniques like NMR, HPLC, and MS are essential for routine analysis and impurity profiling, they build a circumstantial case. X-ray crystallography delivers the verdict. It provides an unassailable, three-dimensional confirmation of molecular identity and serves as the ultimate benchmark for purity, ensuring that subsequent biological and toxicological studies are built on a foundation of absolute certainty.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Separation Techniques.
  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications.
  • Chromatographic Approaches to Pharmaceutical Impurity Profiling. (2025, September 30). Walsh Medical Media.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. (2024, May 13). ResearchGate.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (2026). Benchchem.
  • Small Molecule Identification and Purity Testing. (2023, October 30). Medistri SA.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Mass spectrometry in impurity profiling. ResearchGate.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • X-ray Crystallography. Anton Paar Wiki.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Impurity profiling and characterization for generic project. (2026, February 25). ResolveMass Laboratories Inc..
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2018, June 28). TSI Journals.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024, February 7). MDPI.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014, January 4). ResearchGate.
  • The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC.
  • X-ray crystallography. Wikipedia.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.
  • Impurity Profiling Of Pharmaceutical Drug Substances. (2025, May 5). IJCRT.org.
  • X-Ray Crystallography of Chemical Compounds. (2009, June 1). PMC - NIH.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2026, March 24). ResearchGate.
  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019, March 18). ResearchGate.
  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. PMC.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. Benchchem.
  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the proper disposal of 1-Chloro-3-methylbenzo[f]quinoline, a halogenated aromatic compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. The information is synthesized from established safety protocols for structurally similar compounds and general guidelines for hazardous waste management.

Hazard Assessment and Rationale for Stringent Disposal

Therefore, it is imperative to treat 1-Chloro-3-methylbenzo[f]quinoline as a hazardous substance, requiring disposal as regulated hazardous waste.[4] Improper disposal, such as discarding in standard laboratory trash or drains, is strictly prohibited to prevent environmental contamination and ensure regulatory compliance.[5]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling 1-Chloro-3-methylbenzo[f]quinoline for any purpose, including disposal, personnel must be equipped with appropriate PPE. The rationale is to prevent accidental exposure via ingestion, inhalation, or skin contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5]Protects against splashes of solutions or accidental contact with the solid compound, which is presumed to be a serious eye irritant based on related compounds.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[5]Prevents skin irritation and potential absorption. Related compounds are known to cause skin irritation.
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] A respirator may be necessary if dust or aerosols are generated.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.
Step-by-Step Disposal Protocol

The disposal of 1-Chloro-3-methylbenzo[f]quinoline must be managed through a licensed hazardous waste disposal program. The following steps provide a systematic approach to ensure safe and compliant disposal.

Step 1: Waste Segregation and Collection

The fundamental principle of hazardous waste management is proper segregation to prevent dangerous reactions and to facilitate correct disposal streams.

  • Solid Waste:

    • Collect pure 1-Chloro-3-methylbenzo[f]quinoline and any materials grossly contaminated with it (e.g., weighing papers, gloves, disposable labware) in a dedicated, robust, and sealable container.[5]

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Chloro-3-methylbenzo[f]quinoline".[5]

  • Liquid Waste:

    • Solutions containing 1-Chloro-3-methylbenzo[f]quinoline should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]

    • As a halogenated organic compound, it should be collected in a waste stream designated for such chemicals.[6] Do not mix with non-halogenated organic waste or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][6]

Step 2: Labeling and Container Management

Proper labeling is a critical compliance and safety measure.

  • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name.

  • Keep containers tightly sealed when not in use to prevent the release of vapors.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[5]

Step 3: Scheduling Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with accurate information regarding the contents and volume of the waste.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel and restrict access to the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]

  • Contain and Clean: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate: Thoroughly clean the spill area with soap and water.[5]

  • Collect Waste: All materials used for cleanup, including absorbents and PPE, must be collected as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 1-Chloro-3-methylbenzo[f]quinoline.

DisposalWorkflow start Start: Have 1-Chloro-3-methylbenzo[f]quinoline Waste for Disposal consult_ehs Consult Institutional EHS for Guidance start->consult_ehs identify_form Identify Waste Form consult_ehs->identify_form solid_waste Solid Waste (Pure compound, contaminated labware) identify_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_form->liquid_waste Liquid collect_solid Collect in a dedicated, sealed, and labeled container for halogenated organic solids. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and labeled container for halogenated organic liquids. liquid_waste->collect_liquid store Store in a designated satellite accumulation area. collect_solid->store collect_liquid->store schedule_pickup Schedule pickup with EHS for disposal by a licensed hazardous waste contractor. store->schedule_pickup end End of Disposal Process schedule_pickup->end

Caption: Disposal workflow for 1-Chloro-3-methylbenzo[f]quinoline.

Final Disposal Method: Incineration

For chlorinated aromatic compounds, high-temperature incineration is a common and effective disposal method.[3][7] This process is conducted in specialized facilities equipped with flue gas scrubbing systems to neutralize harmful combustion byproducts like hydrogen chloride.[8] This ensures that the compound is destroyed with minimal environmental release. The final disposal will be carried out by the licensed hazardous waste contractor arranged by your institution.

By adhering to these detailed procedures, you contribute to a safe laboratory environment and the responsible management of chemical waste.

References

  • Hitchman, M.L. et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews. Available at: [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet for Quinoline. Available at: [Link]

  • U.S. Environmental Protection Agency. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation Guidelines. Available at: [Link]

  • European Chlorinated Solvents Association. Recycling & Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • KEMI. (1985). Chlorinated aromatics from the combustion of hazardous waste. Diva-portal.org. Available at: [Link]

  • Ministry of Ecology and Environment of the People's Republic of China. (2021). National Catalogue of Hazardous Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Available at: [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet for Quinoline for Synthesis. Available at: [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • Gorgan, D. et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Pharmaceuticals. Available at: [Link]

  • PubMed. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Available at: [Link]

  • ResearchGate. (2025). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Available at: [Link]

  • Gorgan, D. et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (n.d.). Guideline for Residual Solvents. Available at: [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 1-Chloro-3-methylbenzo[f]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling of 1-Chloro-3-methylbenzo[f]quinoline. As specific toxicological data for this compound is limited, this guide is synthesized from the known hazards of structurally analogous compounds, including halogenated quinolines and polycyclic aromatic hydrocarbons. The protocols herein are designed to establish a robust framework of safety, empowering researchers to manage risks effectively while advancing scientific discovery.

Hazard Assessment: A Synthesis of Analogous Compound Data

The precautionary principle dictates that novel compounds with limited safety data be handled as potentially hazardous. The quinoline scaffold is a privileged structure in medicinal chemistry, but many of its derivatives exhibit significant biological activity and potential toxicity.[1][2][3] Halogenated organic compounds, in particular, warrant careful handling. To build a reliable safety profile for 1-Chloro-3-methylbenzo[f]quinoline, we must consider the hazards associated with its structural relatives.

Analogous Compound CAS Number Known Hazards Source
Quinoline 91-22-5Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life.[4][5][6][4][5][6]
6-Chloro-2-methylquinoline 92-46-6Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[7][7]
3-Methylbenzo[f]quinoline 85-06-3Causes skin irritation, Causes serious eye irritation.[8][8]
Benzo[f]quinoline 85-02-9Causes severe irritation and local damage to skin and mucous membranes, eye irritation, and potential corneal injury with chronic exposure.[9][9]

This data strongly suggests that 1-Chloro-3-methylbenzo[f]quinoline should be treated, at a minimum, as a skin and eye irritant, harmful if ingested, and a potential respiratory irritant. The carcinogenic and mutagenic potential of the parent quinoline structure necessitates stringent controls to minimize all routes of exposure.[4][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure. The selection of specific equipment is based on a risk assessment of the planned procedure, including the quantity of material being handled and the potential for aerosolization or splashing.

Protection Type Minimum Requirement Enhanced Protection (Required for large quantities or high-splash risk) Rationale
Hand Protection Double-gloving with nitrile gloves.A flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty nitrile or butyl rubber outer glove.[10]Nitrile provides good baseline protection for incidental contact.[11][12] Halogenated aromatic compounds can degrade some glove materials; therefore, double-gloving and prompt removal upon contamination are critical. For prolonged or high-risk tasks, a two-material system provides superior chemical resistance.[10][11]
Eye Protection ANSI Z87.1-compliant chemical splash goggles.[10]Chemical splash goggles worn under a full-face shield.[10][13]Goggles are essential to protect against splashes and airborne particles entering the eyes.[14] A face shield provides an additional barrier for the entire face, which is critical when handling larger volumes or performing tasks outside of a fume hood.[10]
Body Protection Flame-resistant laboratory coat, fully fastened.Chemical-resistant apron worn over the lab coat.A lab coat protects skin and personal clothing from minor spills and contamination.[11][14] A chemical-resistant apron is necessary when there is a significant risk of splashes with corrosive or toxic liquids.[11]
Respiratory Protection Not required if all handling of solids and solutions occurs within a certified chemical fume hood.For Solids (weighing): N95-rated particulate respirator. For Solutions/Vapors: Air-purifying respirator with organic vapor cartridges.The primary engineering control is a properly functioning chemical fume hood.[12] If there is a risk of inhaling dust (e.g., when weighing powder outside a containment hood) or vapors, respiratory protection is required to prevent irritation and systemic toxicity.[11][15]
Footwear Closed-toe shoes made of a non-porous material.N/AProtects the feet from spills and falling objects. Porous shoes can trap chemicals against the skin.[10]

Operational Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. This procedure integrates safety checkpoints from preparation through disposal.

Step-by-Step Handling Protocol
  • Preparation & Pre-Handling:

    • Designate Area: All work with 1-Chloro-3-methylbenzo[f]quinoline must be performed in a designated area, such as a certified chemical fume hood.[12]

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials before starting the procedure.

    • Don PPE: Put on all required PPE (lab coat, goggles, inner and outer gloves) before entering the designated handling area.[14]

  • Handling & Aliquoting:

    • Handling Solids: When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any airborne dust. Use anti-static weigh boats to prevent dispersal of fine powders.

    • Preparing Solutions: Add the solid compound to the solvent slowly to prevent splashing.[14] If using a volatile solvent, ensure adequate ventilation. Keep the container covered or capped when not in use.

  • Post-Handling & Decontamination:

    • Decontaminate Surfaces: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent to remove residual contamination.[12]

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron (if used), face shield (if used), inner gloves, goggles, and finally, the lab coat.

    • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing gloves.[7]

Workflow Visualization

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Disposal & Decontamination prep1 Designate Work Area (Fume Hood) prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Assemble All Required Materials prep2->prep3 prep4 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep3->prep4 handle_solid Weigh Solid Compound (Anti-static boat) prep4->handle_solid handle_solution Prepare Solution (Add solid to solvent slowly) handle_solid->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction dispose_waste Segregate Halogenated Waste in Labeled Container handle_reaction->dispose_waste decon_surfaces Decontaminate Surfaces & Glassware dispose_waste->decon_surfaces doff_ppe Doff PPE in Correct Sequence decon_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 1-Chloro-3-methylbenzo[f]quinoline.

Emergency Procedures & First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7][8] Call an ophthalmologist immediately.[7]

  • Inhalation: Move the person to fresh air.[7][15] If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[7] Seek immediate medical attention and show the Safety Data Sheet or product label if possible.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection. As a halogenated organic compound, 1-Chloro-3-methylbenzo[f]quinoline requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound (solid waste, contaminated consumables, and solutions) must be collected in a dedicated "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[17]

  • Container Management:

    • Use a chemically compatible and sealable waste container.[12][16]

    • The container must be clearly labeled with "Hazardous Waste" and a full list of its chemical contents, including "1-Chloro-3-methylbenzo[f]quinoline."[12][16]

    • Keep the waste container closed at all times except when actively adding waste.[16]

  • Spill Cleanup:

    • Small Spills: For minor spills within a fume hood, use absorbent pads to soak up the material. Place the used pads in a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated waste stream.[16]

    • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety department.[16]

By adhering to these comprehensive guidelines, researchers can create a secure environment for handling 1-Chloro-3-methylbenzo[f]quinoline, ensuring both personal safety and the integrity of their scientific work.

References

  • Safety Data Sheet for 6-Chloro-2-methylquinoline. Aldrich.
  • Safety Data Sheet for Quinoline. DC Fine Chemicals.
  • Safety Data Sheet for 3-Methylbenzo[f]quinoline. TCI Chemicals.
  • Personal Protective Equipment Selection Guide. (2015).
  • Safety Data Sheet for 1-Chloro-3-methylbutane. (2025).
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Safety Data Sheet for 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. Benchchem.
  • Halogenated Organic Liquids - Standard Oper
  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC.
  • Halogenated Solvents. WSU Environmental Health & Safety.
  • Quinoline. Wikipedia.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • BENZO[F]QUINOLINE. NOAA - CAMEO Chemicals.
  • Safety D
  • Halogenated Solvents in Laboratories.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

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